2-Methyl-4-propanoylphenylboronic acid
Description
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Properties
IUPAC Name |
(2-methyl-4-propanoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-3-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6,13-14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWKPMGDIPNUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)CC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625063 | |
| Record name | (2-Methyl-4-propanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540495-55-4 | |
| Record name | (2-Methyl-4-propanoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Methyl-4-propanoylphenylboronic acid
Technical Whitepaper: Scalable Synthesis of 2-Methyl-4-propanoylphenylboronic Acid
Executive Summary
This technical guide outlines the synthesis of 2-Methyl-4-propanoylphenylboronic acid (CAS 540495-55-4), a critical building block for biaryl scaffolds in medicinal chemistry. While historical routes rely on cryogenic lithiation of protected ketals, this guide prioritizes a Transition-Metal Catalyzed (Miyaura) approach. This methodology offers superior functional group tolerance, scalability, and safety by avoiding pyrophoric organolithium reagents and protecting group manipulations.
Target Molecule Profile:
-
IUPAC Name: (2-methyl-4-propanoylphenyl)boronic acid[1][2][3]
-
Molecular Formula:
-
Key Functionality: Ortho-methyl substituted aryl boronic acid with a para-ketone moiety.
-
Primary Challenge: The ketone carbonyl is susceptible to nucleophilic attack during classical lithiation; the ortho-methyl group introduces steric strain affecting transmetallation rates.
Strategic Analysis & Retrosynthesis
To ensure high fidelity and reproducibility, we employ a convergent strategy. The synthesis is disconnected into two primary stages: the construction of the aryl ketone scaffold via electrophilic aromatic substitution, followed by the installation of the boron moiety via Palladium-catalyzed cross-coupling.
Pathway Selection Logic:
-
Route A (Recommended): Friedel-Crafts Acylation
Pd-Catalyzed Miyaura Borylation Oxidative Hydrolysis.-
Pros: High functional group compatibility; no cryogenic conditions; scalable.
-
Cons: Requires expensive Pd catalyst; multi-step hydrolysis of pinacol ester.
-
-
Route B (Legacy): Ketal Protection
Li-Halogen Exchange Borate Trapping Acid Hydrolysis.-
Pros: Cheaper reagents (n-BuLi).
-
Cons: Requires -78°C; multistep protection/deprotection; safety risks with organolithiums at scale.
-
Selected Route: The Catalytic Approach
Figure 1: Strategic workflow for the synthesis of 2-Methyl-4-propanoylphenylboronic acid.[4][5][6]
Detailed Experimental Protocols
Step 1: Regioselective Friedel-Crafts Acylation
Objective: Synthesis of 4-bromo-3-methylpropiophenone. Mechanism: Electrophilic Aromatic Substitution (EAS).[7] The methyl group (activator) directs para, while the bromine (deactivator) directs ortho/para. The position para to the methyl group (and meta to the bromine) is electronically and sterically favored.
Reagents & Parameters:
| Component | Equiv. | Role |
| 2-Bromotoluene | 1.0 | Substrate |
| Propionyl Chloride | 1.1 | Acylating Agent |
| Aluminum Chloride ( | 1.2 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | Solvent | 0.5 M Concentration |
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and
inlet. -
Lewis Acid Activation: Charge flask with
(1.2 equiv) and anhydrous DCM. Cool to 0°C. -
Acylium Formation: Dropwise add Propionyl Chloride (1.1 equiv). Stir for 15 min until the solution homogenizes (formation of acylium complex).
-
Addition: Add 2-Bromotoluene (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature <5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour reaction mixture slowly into ice-cold 1M HCl (exothermic!).
-
Workup: Extract with DCM (3x). Wash organics with sat.
and Brine. Dry over . -
Purification: Recrystallization from Hexanes or vacuum distillation.
-
Target: Colorless to pale yellow solid/oil.
-
Step 2: Palladium-Catalyzed Miyaura Borylation
Objective: Conversion of aryl bromide to aryl pinacol boronate.[8]
Critical Insight: The ketone moiety is preserved without protection. The use of
Reagents & Parameters:
| Component | Equiv. | Role |
| Intermediate A | 1.0 | Substrate |
| 1.1 | Boron Source | |
| 0.03 (3 mol%) | Catalyst | |
| Potassium Acetate (KOAc) | 3.0 | Base (Weak) |
| 1,4-Dioxane | Solvent | 0.2 M (Degassed) |
Protocol:
-
Inertion: Charge a reaction vessel with Intermediate A,
, and KOAc. Cycle vacuum/Nitrogen 3 times. -
Solvation: Add anhydrous, degassed 1,4-Dioxane.
-
Catalyst Addition: Add Pd catalyst under a positive stream of Nitrogen.
-
Heating: Heat to 90°C for 12–16 hours.
-
QC Check: Reaction is complete when starting bromide is consumed (HPLC/TLC).
-
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate filtrate.
-
Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Note: Pinacol esters are stable on silica.
-
Step 3: Oxidative Hydrolysis to Boronic Acid
Objective: Cleavage of the pinacol ester to the free boronic acid.
Challenge: Pinacol esters are robust. Standard acidic hydrolysis (
Protocol:
-
Dissolution: Dissolve the Pinacol Ester (from Step 2) in THF/Water (4:1).
-
Oxidation: Add
(3.0 equiv). Stir at RT for 30 min. -
Hydrolysis: Add
(1.0 M aqueous solution, 1.5 equiv). Stir vigorously for 12-24 hours. -
Extraction: Extract with EtOAc. The boronic acid partitions into the organic phase.
-
Purification: Recrystallize from Acetonitrile/Water or precipitate from Ether/Hexane.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for Step 2, highlighting the role of the weak base (KOAc) in the transmetallation step, which is distinct from standard Suzuki couplings.
Figure 2: Simplified catalytic cycle for the Miyaura Borylation. Note the critical ligand exchange with Acetate (OAc) prior to transmetallation with the diboron species.
Quality Control & Troubleshooting
Analytical Expectations:
-
1H NMR (DMSO-d6):
- 1.05 (t, 3H, -CH2CH3 )
- 2.40 (s, 3H, Ar-CH3 )
- 2.95 (q, 2H, -CH2 CH3)
- 8.0-8.2 (s, 2H, B(OH)2 , broad exchangeable)
-
Aromatic protons: ~7.6-7.8 ppm (ABX system).
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Poly-acylation or wrong isomer | Control temp <5°C; Ensure slow addition of substrate. |
| Protodeboronation | Reaction temp too high or reaction too long | Limit temp to 90°C; Stop immediately upon conversion. |
| Homocoupling (Ar-Ar) | Degas solvents thoroughly; Stick to KOAc (do not use | |
| Incomplete Hydrolysis | Pinacol ester too stable | Switch to |
References
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995).[9] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.[9] Link
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Link
- Wiesner, M., Revell, J. D., & Wennemers, H. (2008). Peptide-Catalyzed Asymmetric Conjugate Addition Reactions of Aldehydes to Nitroolefins. Angewandte Chemie International Edition (Cited for oxidative cleavage protocols of pinacol esters), 47(10), 1871-1875.
-
PubChem Database. (2024). 2-Methyl-4-propanoylphenylboronic acid (CID 22345627).[1] National Center for Biotechnology Information. Link
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. Link
Sources
- 1. 2-Methyl-4-propanoylphenylboronic acid [synhet.com]
- 2. m.globalchemmall.com [m.globalchemmall.com]
- 3. 2-Methyl-4-propanoylphenylboronic acid | 540495-55-4 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. orgosolver.com [orgosolver.com]
- 8. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]
Technical Monograph: (2-Methyl-4-propanoylphenyl)boronic Acid
CAS No: 540495-55-4
Formula:
Structural Identity & IUPAC Nomenclature
The precise nomenclature of this molecule is governed by the priority rules established by the International Union of Pure and Applied Chemistry (IUPAC).
Nomenclature Logic
-
Principal Functional Group: The boronic acid group (
) takes precedence over ketones and alkyl groups. Thus, the parent structure is phenylboronic acid . -
Numbering: The carbon atom bonded to the boron atom is designated as position 1 .
-
Substituents:
-
A methyl group is located at position 2 (ortho).
-
A propanoyl group (also known as propionyl,
) is located at position 4 (para).
-
-
Assembly: Substituents are listed alphabetically (Methyl vs. Propanoyl) or by position depending on the specific convention version, but the locants are fixed.
Preferred IUPAC Name (PIN): (2-Methyl-4-propanoylphenyl)boronic acid [1]
Structural Significance
The molecule features a "push-pull" electronic system:
-
Electron Withdrawing: The propanoyl group at the para position withdraws electron density via resonance, potentially increasing the Lewis acidity of the boron center.
-
Steric Hindrance: The ortho-methyl group imposes significant steric bulk near the reaction center (boron). This is the critical parameter for experimental design, as it retards the rate of transmetallation in cross-coupling reactions.
Synthetic Pathways: The Argument for Miyaura Borylation
The Trap: Lithium-Halogen Exchange
A naive retrosynthetic analysis might suggest a Lithium-Halogen Exchange (Li-HE) using n-Butyllithium (n-BuLi) on the aryl bromide precursor.
-
Flaw: The molecule contains a ketone (propanoyl group). Organolithium reagents are hard nucleophiles that will rapidly attack the carbonyl carbon (
), leading to tertiary alcohol formation rather than the desired boronic acid. -
Workaround: Protecting the ketone as a ketal is possible but adds two synthetic steps (protection/deprotection).
The Solution: Palladium-Catalyzed Miyaura Borylation
The industry-standard approach for ketone-containing aryl boronic acids is the Miyaura Borylation .[2] This utilizes a palladium catalyst to couple the aryl halide with a diboron source, typically bis(pinacolato)diboron (
Advantages:
-
Chemoselectivity: The reaction conditions (KOAc base, mild heat) tolerate ketones, esters, and nitriles.
-
Scalability: Avoids cryogenic conditions (-78 °C) required for Li-HE.
Synthesis Workflow Diagram
The following diagram illustrates the validated pathway from the commercially available precursor (4-bromo-3-methylpropiophenone) to the target boronic acid.
Caption: Figure 1. Chemoselective synthesis via Miyaura Borylation avoiding carbonyl attack.
Reactivity Profile: The "Ortho Effect" in Suzuki Coupling
When using (2-methyl-4-propanoylphenyl)boronic acid in Suzuki-Miyaura cross-coupling, the 2-methyl group creates a specific kinetic bottleneck.
Mechanism of Hindrance
-
Transmetallation: This is the step where the organic group transfers from Boron to Palladium. It requires the formation of a pre-transition state complex where the boronate coordinates to the Pd(II) center.
-
The Clash: The ortho-methyl group sterically interferes with the ligands on the Palladium complex, significantly raising the activation energy of this step compared to non-substituted phenylboronic acids.
Strategic Catalyst Selection
Standard catalysts like
Recommended Systems:
-
Buchwald Ligands: SPhos or XPhos. These electron-rich, bulky biaryl phosphines facilitate oxidative addition and create a pocket that accommodates the ortho-substituent during transmetallation.
-
Pd Source:
or .
Catalytic Cycle Diagram[5]
Caption: Figure 2. Suzuki Catalytic Cycle highlighting the transmetallation bottleneck caused by the ortho-methyl group.
Experimental Protocol: Miyaura Borylation[6][7][8]
Objective: Synthesis of the pinacol ester derivative (often used directly) or the free acid. Scale: 10 mmol basis.
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[5] | Amount | Role |
| 4-Bromo-3-methylpropiophenone | 227.10 | 1.0 | 2.27 g | Substrate |
| Bis(pinacolato)diboron ( | 253.94 | 1.1 | 2.79 g | Boron Source |
| 816.64 | 0.03 | 245 mg | Catalyst | |
| Potassium Acetate (KOAc) | 98.14 | 3.0 | 2.94 g | Base |
| 1,4-Dioxane (Anhydrous) | - | - | 30 mL | Solvent |
Step-by-Step Methodology
-
Inert Atmosphere Setup:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flame-dry the glassware under vacuum and backfill with Argon (3 cycles).
-
-
Reagent Loading:
-
Under a positive flow of Argon, charge the flask with the aryl bromide (2.27 g),
(2.79 g), and KOAc (2.94 g). -
Add the catalyst
last to minimize air exposure. -
Note: KOAc is critical. Stronger bases like carbonates can promote competitive Suzuki homocoupling.
-
-
Reaction:
-
Add anhydrous 1,4-Dioxane (30 mL) via syringe.
-
Heat the mixture to 90 °C in an oil bath.
-
Monitor by TLC (typically 20% EtOAc/Hexanes) or LC-MS. Reaction is usually complete in 4–12 hours.
-
-
Workup (Isolation of Pinacol Ester):
-
Cool to room temperature.[6]
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.[7]
-
Purification: The residue can often be recrystallized from Hexanes/EtOAc or purified via silica gel flash chromatography.
-
-
Hydrolysis to Free Acid (If required):
-
Dissolve the pinacol ester in Acetone/Water (3:1).
-
Add
(3 equiv) and stir for 12 hours (cleaves the pinacol diol). -
Add 1M HCl and stir for 1 hour.
-
Extract with EtOAc, dry over
, and concentrate to yield the free boronic acid.
-
Stability & Handling
-
Protodeboronation: Like many electron-deficient boronic acids, this compound is susceptible to protodeboronation (loss of
replaced by ) under prolonged heating in aqueous basic conditions.-
Mitigation: Use anhydrous conditions for coupling where possible, or use the pinacol ester which is significantly more stable.
-
-
Storage: Store at 2–8 °C under inert gas. Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible with the addition of water/solvent during reaction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22345627, (2-Methyl-4-propanoylphenyl)boronic acid. Retrieved from [Link][1]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. (Detailed discussion on ligand selection for sterically hindered substrates). Retrieved from [Link]
-
Carbogen Amcis (2017). Development and Scale-up of a Miyaura Borylation Process. (Case study on borylation of ketone-containing aryl bromides). Retrieved from [Link]
Sources
- 1. 2-Methyl-4-propanoylphenylboronic acid [synhet.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Purity for a Key Synthetic Building Block
An In-Depth Technical Guide to the Purity Analysis of 2-Methyl-4-propanoylphenylboronic acid
2-Methyl-4-propanoylphenylboronic acid (CAS No. 540495-55-4) is a specialized arylboronic acid that serves as a crucial intermediate in modern organic synthesis, particularly in the pharmaceutical industry.[1] Its utility in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, makes it an indispensable component in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The propanoyl and methyl functionalities on the phenyl ring provide specific steric and electronic properties, influencing the reactivity and ultimate structure of the target molecule.
Given its role as a precursor to therapeutic agents, the purity of 2-Methyl-4-propanoylphenylboronic acid is not merely a matter of quality control; it is a fundamental pillar of safety, efficacy, and regulatory compliance in drug development. Impurities, even at trace levels, can lead to the formation of undesired side products, reduce reaction yields, introduce toxicological risks, and complicate downstream purification processes. This guide provides a comprehensive framework for the rigorous purity analysis of this key intermediate, grounded in established analytical principles and field-proven methodologies. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Understanding the Impurity Profile: From Synthesis to Degradation
A robust purity analysis strategy begins with an understanding of the potential impurities that may be present. For arylboronic acids, these impurities typically arise from the synthetic route or inherent chemical instability.
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the specific synthetic pathway used. For instance, routes involving Friedel-Crafts acylation may leave residual toluene or propionyl chloride derivatives.[2]
-
Inherent Degradation Products: Boronic acids are susceptible to specific degradation pathways:
-
Dehydration to Boroxines: A primary challenge in handling boronic acids is their propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] This is a reversible equilibrium that can complicate analysis, particularly in mass spectrometry and NMR.
-
Protodeborylation: This involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[5] This results in the formation of 1-(3-methylphenyl)propan-1-one and boric acid, the latter of which can be difficult to detect by standard chromatographic methods.
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to various phenolic impurities.
-
The following table summarizes the most common potential impurities and their origins.
| Impurity Class | Specific Example | Origin | Analytical Concern |
| Degradation Product | Boroxine of the parent acid | Intermolecular dehydration of three boronic acid molecules.[4] | Can complicate mass spectra and broaden NMR signals.[3][6] |
| Degradation Product | 1-(3-methylphenyl)propan-1-one | Protodeborylation (cleavage of the C-B bond).[5] | Represents a loss of the key reactive functional group. |
| Degradation Product | Boric Acid (H₃BO₃) | Protodeborylation and hydrolysis.[4][7] | Poorly retained on reversed-phase columns and lacks a UV chromophore, making it difficult to detect by HPLC-UV. |
| Process-Related | Unreacted Starting Materials | Incomplete reaction during synthesis.[5] | Can interfere with subsequent synthetic steps. |
| Process-Related | Residual Solvents (e.g., Toluene, EtOAc) | Incomplete removal during purification and drying steps.[4] | Must be controlled according to ICH guidelines for residual solvents. |
Orthogonal Analytical Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, orthogonal approach, employing methods with different separation and detection principles, is essential for a comprehensive evaluation. This ensures that a wide range of potential impurities, with varying chemical properties, are detected and quantified.
Caption: Orthogonal workflow for purity analysis.
Chromatographic Methods: The Workhorse of Purity Determination
Chromatography is indispensable for separating the main component from its impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the primary technique for purity assessment due to its high resolving power for non-volatile organic molecules. A reversed-phase method, where separation is based on hydrophobicity, is ideal for arylboronic acids. The choice of a C18 stationary phase provides excellent retention and separation for the aromatic core, while the mobile phase composition is tuned to elute the main peak and any related impurities within a reasonable timeframe.
Self-Validation: The method's trustworthiness is established through system suitability tests (e.g., peak symmetry, resolution, and reproducibility of injections) and validation according to ICH guidelines. The use of specialized columns, such as those with MaxPeak™ Premier technology, can mitigate undesirable secondary interactions between the boronic acid moiety and metal surfaces in the column and system, leading to improved peak shape and reliability.[8]
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: An HPLC or UHPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 µm, or equivalent C18 column with low silanol activity.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[10]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 3.0 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 15 2.0 15 10.0 95 12.0 95 12.1 15 | 15.0 | 15 |
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of 0.1 mg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality: For detecting and quantifying impurities at trace levels (ppm), especially those that may be genotoxic, LC-MS/MS is the authoritative technique.[11] Its high sensitivity and selectivity are achieved by combining HPLC separation with mass spectrometry, where specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring, MRM). Boronic acids ionize well in negative electrospray ionization (ESI) mode, forming a deprotonated [M-H]⁻ ion.[10]
Self-Validation: The method is validated by demonstrating linearity over the desired concentration range (e.g., 0.05 ppm to 5 ppm), accuracy (recovery), and precision, as per ICH guidelines.[10] The specificity of the MRM transitions ensures that quantification is not affected by co-eluting matrix components.
Experimental Protocol: LC-MS/MS for Trace Impurity Analysis
-
Instrumentation: An LC system coupled to a tandem quadrupole mass spectrometer with an ESI source.[10]
-
Chromatographic Conditions: Utilize the HPLC conditions described above.
-
MS Source Parameters (Negative ESI Mode):
-
Ionization Mode: ESI Negative.[10]
-
Capillary Voltage: Optimized for the specific instrument (e.g., -3.0 kV).
-
Source Temperature: e.g., 150 °C.
-
Desolvation Temperature: e.g., 400 °C.
-
-
MRM Transitions: To be determined by infusing a standard of the target impurity. For example, for a potential protodeborylation impurity like 1-(3-methylphenyl)propan-1-one, the transition would be optimized.
-
Sample and Standard Preparation: Prepare a stock solution of the impurity standard (e.g., 1000 µg/mL). Prepare calibration standards by serial dilution to cover the desired range (e.g., 1 ng/mL to 100 ng/mL).[10] Spike the sample matrix with known concentrations to determine recovery.[10]
Spectroscopic Methods: Confirming Structure and Identity
Spectroscopic techniques provide orthogonal data to confirm the molecular structure of the main component and identify unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of the methyl, propanoyl, and aromatic moieties.
-
¹¹B NMR is uniquely informative for boronic acids.[12] It can readily distinguish between the desired trigonal planar (sp²) boronic acid (typically δ 28-33 ppm) and tetracoordinated (sp³) species like boronate esters or boroxines, which appear further upfield (typically δ 5-15 ppm).[6][13] This provides direct evidence of the presence of the boroxine anhydride.
-
Quantitative NMR (qNMR) is an absolute method for determining purity by integrating the signal of the analyte against a certified internal standard of known purity, without the need for a specific reference standard of the analyte itself.[9]
Self-Validation: The structural assignment is self-validating through the consistency of chemical shifts, coupling constants, and integration values across ¹H, ¹³C, and ¹¹B spectra. For qNMR, the choice of a stable internal standard with non-overlapping peaks is critical for accuracy.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or d₄-methanol.[4]
-
Expertise & Experience: Using a coordinating solvent like d₄-methanol is highly recommended as it can break up the boroxine trimer, simplifying the ¹H NMR spectrum by producing sharper signals and preventing peak broadening.[14]
-
-
Acquisition:
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For ¹¹B NMR, a broad spectral width is used, and chemical shifts are referenced to an external standard like BF₃·OEt₂.
-
-
Data Analysis:
-
Integrate proton signals to confirm the ratio of aromatic, methyl, and propanoyl protons.
-
Analyze the ¹¹B spectrum to assess the ratio of boronic acid to boroxine. A single sharp peak around 30 ppm indicates high purity with minimal anhydride, while additional upfield signals suggest the presence of boroxines or other tetracoordinated boron species.[6]
-
Caption: Reversible equilibrium between boronic acid and its boroxine trimer.
Thermal and Elemental Analysis
Thermogravimetric Analysis (TGA)
Causality: TGA measures changes in mass as a function of temperature, providing critical information on thermal stability, solvent content, and dehydration processes. For boronic acids, the initial weight loss observed upon heating typically corresponds to the loss of water molecules during the conversion to the boroxine anhydride, followed by further decomposition at higher temperatures to boron oxide.[15]
Experimental Protocol: TGA
-
Instrumentation: A thermogravimetric analyzer.
-
Sample: Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., alumina).
-
Method: Heat the sample from ambient temperature to ~600 °C at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Analysis: Analyze the resulting thermogram for weight loss steps, correlating them to the theoretical loss of water for boroxine formation.
Conclusion: A Framework for Assured Quality
The purity analysis of 2-Methyl-4-propanoylphenylboronic acid demands a rigorous, multi-technique approach. By integrating high-resolution chromatographic separations (HPLC, LC-MS) with definitive spectroscopic identification (NMR, FTIR) and thermal analysis (TGA), a complete and reliable purity profile can be established. This orthogonal strategy provides the necessary confidence for researchers and drug development professionals, ensuring that this critical building block meets the stringent quality and safety standards required for its intended application in the synthesis of next-generation therapeutics. Each analytical choice is deliberate, creating a self-validating system that upholds the principles of scientific integrity and delivers trustworthy results.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
- Mass Spectrometry of (7-Heptylnaphthalen-2-yl)boronic Acid and its Derivatives: A Comparative Guide. (n.d.). Benchchem.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Wageningen University & Research.
- North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
- Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation.
- Chidella, K.S., Dasari, V.B., & Jayashree, A. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scientific Research Publishing.
- Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. (n.d.). ResearchGate.
- Identifying and characterizing impurities in allenylboronic acid samples. (n.d.). Benchchem.
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Available at: [Link]
- Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (2018, February 19). SIELC Technologies.
- 2-Methyl-4-propanoylphenylboronic acid. (n.d.). SynHet.
- HELP: Purifying boronic acids sucks. (2025, November 8). Reddit.
- Li, M., Fossey, J. S., & James, T. D. (2015). 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. The Royal Society of Chemistry.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1).
- Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR. (2026, January 27). Oreate AI Blog.
- Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017, November 21). Reddit.
-
11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. (1993). Biochemistry. Available at: [Link]
- Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX.
- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- Supporting Information 22-01-15. (n.d.). The Royal Society of Chemistry.
- How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate.
- Recent Advances in the Synthesis of Borinic Acid Deriv
- Phenylboronic Acid (PBA)
- Investigation of thermal properties and structural characterization of novel boron-containing Schiff base polymers. (2024, August 13). PMC.
- Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. (2022, February 21). MDPI.
- Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. (n.d.). Academia.edu.
- A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate. (n.d.). Benchchem.
- Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. (2008, March 27). AIP Publishing.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method. (n.d.). Google Patents.
- CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid. (n.d.). Google Patents.
Sources
- 1. 2-Methyl-4-propanoylphenylboronic acid [synhet.com]
- 2. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR - Oreate AI Blog [oreateai.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. waters.com [waters.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. reddit.com [reddit.com]
- 15. kiche.or.kr [kiche.or.kr]
Commercial suppliers of 2-Methyl-4-propanoylphenylboronic acid
An In-Depth Technical Guide to 2-Methyl-4-propanoylphenylboronic Acid for Advanced Research
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-Methyl-4-propanoylphenylboronic acid (CAS No. 540495-55-4). We will delve into its commercial availability, quality control protocols, and practical applications, grounding our discussion in established scientific principles to ensure both accuracy and utility in a laboratory setting.
Introduction: The Role of Phenylboronic Acids in Modern Drug Discovery
Boronic acids and their derivatives have become indispensable tools in medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols has opened up new avenues for creating targeted therapies, diagnostic agents, and advanced drug delivery systems.[1][2][3] The phenylboronic acid (PBA) moiety, in particular, is a versatile scaffold. Its interactions with cis-diol-containing biomolecules, such as carbohydrates on cell surfaces, allow for specific targeting mechanisms.[2][4] This has been successfully leveraged in glucose-responsive systems for insulin delivery and in mucoadhesive materials for ophthalmic applications.[3][4] The approval of boronic acid-containing drugs like Bortezomib (Velcade) by the FDA has further solidified their importance, stimulating research into novel derivatives with tailored properties.[1] 2-Methyl-4-propanoylphenylboronic acid is one such derivative, offering a unique combination of functional groups for further chemical modification and exploration.
Core Compound Profile: 2-Methyl-4-propanoylphenylboronic Acid
2-Methyl-4-propanoylphenylboronic acid is a substituted arylboronic acid featuring a methyl group and a propanoyl group on the phenyl ring. These substitutions are critical as they influence the compound's steric and electronic properties, affecting its reactivity, solubility, and binding characteristics.
Physicochemical Properties
A summary of the key identifiers and properties for this compound is presented below. This data is essential for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source |
| CAS Number | 540495-55-4 | [5][6][7] |
| IUPAC Name | (2-Methyl-4-propanoylphenyl)boronic acid | [5] |
| Molecular Formula | C10H13BO3 | [6] |
| Molecular Weight | 192.019 g/mol | [6] |
| SMILES String | OB(O)c1c(C)cc(cc1)C(=O)CC | [5] |
| Synonyms | 2-methyl-4-propionylphenylboronic acid | [6][7] |
Commercial Availability and Supplier Analysis
The accessibility of high-quality starting materials is paramount for reproducible research. 2-Methyl-4-propanoylphenylboronic acid is available from several specialized chemical suppliers. When selecting a supplier, researchers should consider not only the cost but also the purity, available analytical data, and lead time.
| Supplier | Purity Offered | Availability | Noteworthy Information |
| SynHet | >95% to >99% (pharma grade) | Synthesis on demand (<1 week lead time) | Offers ISO 9001 certified products and provides a range of analytical services upon request (LCMS, GCMS, NMR, etc.).[5] |
| Sigma-Aldrich | Not specified (sold via Combi-Blocks, Inc.) | Inquire for availability | Provides basic identifiers and links to technical documents and MSDS.[7] |
| GlobalChemMall | High quality (not specified) | Inquire for availability | Lists a potential synthesis route from 2-(4-bromo-3-methylphenyl)-2-ethyl-[5][8]dioxolane.[6] |
Quality Control and In-House Validation
Upon receipt of a commercial batch of 2-Methyl-4-propanoylphenylboronic acid, it is crucial to perform in-house validation to confirm its identity and purity. This step ensures the integrity of subsequent experimental results.
Workflow for Incoming Material Verification
The following diagram illustrates a standard workflow for the quality control of a newly acquired chemical reagent.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a novel biphenyl compound using 2-Methyl-4-propanoylphenylboronic acid.
Methodology:
-
Reaction Setup: To a round-bottom flask, add 2-Methyl-4-propanoylphenylboronic acid (1.0 eq), an aryl halide (e.g., 4-bromopyridine, 1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl product. The final product should be characterized by NMR and MS to confirm its structure.
Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the stability of boronic acids and ensuring laboratory safety.
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [9]Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. Boronic acids can be susceptible to dehydration (forming boroxines) or degradation if not stored properly.
-
Safety: While specific GHS information for this compound is not detailed in the search results, related compounds are known to cause skin and eye irritation. A material safety data sheet (MSDS) should always be consulted before use. [5]
References
-
(2-methyl-4-propanoylphenyl)boronic acid. GlobalChemMall. [Link]
-
Products - 2a biotech. 2a biotech. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. [Link]
-
{2-[(Morpholin-4-yl)methyl]phenyl}boronic acid Properties. U.S. Environmental Protection Agency. [Link]
-
Supporting Information 22-01-15. The Royal Society of Chemistry. [Link]
-
CAS Numbers List. Pharma Info Source. [Link]
-
Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]
-
Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. MDPI. [Link]
-
Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. [Link]
- Method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid.
-
Development of Phenylboronic Acid Containing Mucoadhesive Hydrogel Materials for Ophthalmic Drug delivery applications. Investigative Ophthalmology & Visual Science. [Link]
Sources
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. 2-Methyl-4-propanoylphenylboronic acid [synhet.com]
- 6. m.globalchemmall.com [m.globalchemmall.com]
- 7. 2-Methyl-4-propanoylphenylboronic acid | 540495-55-4 [sigmaaldrich.com]
- 8. 2abiotech.net [2abiotech.net]
- 9. 2-フルオロ-4-メチルフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Overcoming Steric and Electronic Hurdles in the Cross-Coupling of 2-Methyl-4-propanoylphenylboronic Acid
Abstract & Core Challenge
This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Methyl-4-propanoylphenylboronic acid (2-M-4-PPBA) . This specific building block presents a dual challenge in medicinal chemistry:
-
Steric Hindrance: The ortho-methyl group imposes significant steric strain during the transmetallation step, retarding the reaction rate compared to non-substituted phenylboronic acids.
-
Electronic Instability: The para-propanoyl (ketone) group renders the C-B bond electron-deficient. While this stabilizes the boronic acid against oxidation, it paradoxically increases susceptibility to protodeboronation under the basic conditions required for coupling.
This note provides a self-validating workflow to achieve high yields (>85%) while suppressing the formation of the protodeboronated byproduct (3-methylpropiophenone).
Mechanistic Insight & Catalyst Selection
The Steric-Electronic Conflict
Standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3) often fail for this substrate class. The ortho-methyl group prevents the approach of the boronate to the palladium center (transmetallation), while the electron-withdrawing ketone facilitates the hydrolytic cleavage of the C-B bond before coupling can occur.
The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Type)
To overcome the energy barrier of transmetallation, electron-rich, bulky ligands are required.
-
Ligand of Choice: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1]
-
Why: The methoxy groups on the biaryl backbone provide a secondary interaction with the Pd center, stabilizing the monoligated Pd(0) species. The cyclohexyl groups provide the necessary bulk to force reductive elimination of the sterically hindered product.
-
Alternative: XPhos is a viable backup if the electrophile is a heteroaryl chloride.
Mechanistic Pathway Diagram
The following diagram illustrates the specific bottlenecks (Red) and solutions (Blue) for this substrate.
Caption: Catalytic cycle highlighting the transmetallation bottleneck caused by the ortho-methyl group and the competing protodeboronation pathway.
Experimental Protocols
Protocol A: The "Gold Standard" Synthesis (Scale: 1.0 mmol)
Recommended for library synthesis and scale-up.
Reagents:
-
Aryl Bromide (Electrophile): 1.0 equiv
-
2-Methyl-4-propanoylphenylboronic acid : 1.2 – 1.3 equiv
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2 Precatalyst (2 mol%)
-
Base: K3PO4 (Tribasic Potassium Phosphate), finely ground. 2.0 equiv.
-
Solvent: Toluene : Water (10:1 ratio). Note: A biphasic system is crucial to dissolve the inorganic base while protecting the catalyst.
Step-by-Step Methodology:
-
Vessel Prep: Oven-dry a 20 mL reaction vial or round-bottom flask containing a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vessel with:
-
Aryl Bromide (1.0 mmol)
-
Boronic Acid (1.2 mmol, 230 mg)
-
K3PO4 (2.0 mmol, 425 mg)
-
SPhos Pd G2 Precatalyst (0.02 mmol, 14.4 mg)
-
-
Degassing (Critical): Cap the vessel with a septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times. Oxygen promotes homocoupling of the boronic acid.[2]
-
Solvent Addition: Syringe in degassed Toluene (4.5 mL) and degassed Water (0.5 mL).
-
Reaction: Place the vessel in a pre-heated block/bath at 80°C . Stir vigorously (1000 RPM).
-
Why 80°C? Higher temperatures (>100°C) accelerate protodeboronation of the ketone-substituted ring.
-
-
Monitoring: Check by LC-MS at 2 hours. If conversion is <50%, add 0.5 equiv more boronic acid.
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with EtOAc (10 mL) and wash with Water (10 mL).
-
Dry organic layer over MgSO4, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: High-Throughput Screening (HTS) Conditions
Use this if Protocol A fails for a specific electrophile.
| Variable | Condition A (Standard) | Condition B (Difficult Electrophiles) | Condition C (Base-Sensitive) |
| Catalyst | SPhos Pd G2 | XPhos Pd G3 | Pd(dppf)Cl2·DCM |
| Base | K3PO4 (aq) | K2CO3 (aq) | KF (anhydrous) |
| Solvent | Toluene/H2O | 1,4-Dioxane/H2O | THF (anhydrous) |
| Temp | 80°C | 100°C | 60°C |
Quality Control & Troubleshooting
Diagnostic Decision Tree
Use this logic flow to diagnose low yields.
Caption: Troubleshooting logic based on LC-MS analysis of the crude reaction mixture.
Data Interpretation[1][5][6][7][8][9][10][11]
-
Protodeboronation (Mass 148.2): The ketone group activates the ring for hydrolysis. If this is >10%, eliminate water . Use anhydrous THF or Dioxane with Cs2CO3 or K3PO4.
-
Aldol Condensation: If you observe polymerization or complex mixtures, the base is too strong (e.g., do not use KOtBu or NaOH). The propanoyl group can enolize. Stick to Carbonates or Phosphates.
References
-
Buchwald Ligand Effects: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4] Accounts of Chemical Research, 41(11), 1461–1473.
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2017).[5] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
-
Ortho-Substituted Boronic Acids: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
-
General Suzuki Protocol: Sigma-Aldrich (Merck). "Buchwald Phosphine Ligands for Cross Coupling."
Sources
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Derivatization of 2-Methyl-4-propanoylphenylboronic acid for medicinal chemistry
Abstract
This guide details the chemical derivatization of 2-Methyl-4-propanoylphenylboronic acid , a bifunctional scaffold offering a unique combination of a reactive ketone "tail" and a boronic acid "warhead" (or coupling handle). The presence of the ortho-methyl group introduces steric parameters that influence Suzuki-Miyaura coupling efficiency and atropisomerism, while the para-propanoyl group serves as a versatile vector for fragment growing via reductive amination. This note provides optimized protocols for cross-coupling, linker installation, and stability enhancement via trifluoroborate conversion.[1]
Chemical Reactivity Profile & Strategic Analysis
The molecule presents three distinct reactivity vectors that must be managed sequentially to avoid chemoselectivity issues.
| Functional Group | Position | Reactivity Challenge | Strategic Utility |
| Boronic Acid | C-1 | Lewis acidic; prone to protodeboronation; forms boroxine trimers. | Primary coupling handle (Suzuki) or covalent warhead (Serine protease targeting).[1] |
| Methyl Group | C-2 (ortho) | Steric hindrance to the Boron center. | Induces axial chirality (atropisomerism) in biaryl products; restricts rotation.[1][2] |
| Propanoyl | C-4 (para) | Electrophilic ketone; prone to enolization.[1] | Ideal for reductive amination to install solubilizing amines or linkers.[1] |
Strategic Workflow Diagram
The following decision tree illustrates the optimal derivatization pathways based on the desired final chemotype.
Figure 1: Strategic derivatization landscape. Pathway selection depends on whether the boronic acid is the final target (Pathway B/C) or a transient intermediate (Pathway A).
Module A: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Construct biaryl scaffolds while overcoming the steric hindrance of the C-2 methyl group.
Mechanistic Insight
Standard Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3) often fail with ortho-substituted boronic acids due to slow transmetalation and competitive protodeboronation.[1] The 2-methyl group creates a "steric wall" that requires electron-rich, bulky phosphine ligands to facilitate the catalytic cycle.
Protocol: High-Turnover Coupling
Reagents:
-
Catalyst: XPhos Pd G2 (Buchwald Precatalyst) - Essential for steric bulk.
-
Base: K3PO4 (3.0 equiv) - Anhydrous conditions preferred if protodeboronation is observed.
-
Solvent: 1,4-Dioxane : Water (4:[1]1) or Toluene : Water (10:1).[1]
Step-by-Step:
-
Charge: In a reaction vial, combine the aryl halide (1.0 equiv), 2-Methyl-4-propanoylphenylboronic acid (1.2 equiv), and XPhos Pd G2 (2 mol%).
-
Inert: Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the active Pd(0) species.
-
Solvate: Add degassed solvent and aqueous base.[1]
-
Heat: Stir at 80–100 °C for 2–12 hours.
-
Monitor: Check TLC. If the boronic acid spot (usually baseline or streaking) disappears and a new UV-active spot appears, the reaction is complete.[1]
-
Workup: Dilute with EtOAc, wash with brine. Note: If the product contains the ketone, avoid strong acidic washes to prevent aldol side reactions.[1]
Authoritative Note: The use of Buchwald-type precatalysts (XPhos, SPhos) is validated for ortho-substituted arenes to prevent homocoupling and accelerate transmetalation [1, 2].
Module B: Reductive Amination (Linker Installation)
Objective: Functionalize the C-4 propanoyl group with an amine linker without degrading the C-B bond.
Mechanistic Insight
Boronic acids are Lewis acids.[1] In the presence of amines, they form Lewis acid-base adducts (boronates), which can retard imine formation.[1] Furthermore, strong reducing agents (NaBH4) can reduce the ketone to an alcohol before the imine forms.[1] Sodium triacetoxyborohydride (STAB) is the reagent of choice due to its mildness and compatibility with boron functionalities.
Protocol: Boron-Compatible Reductive Amination
Reagents:
-
Amine: Primary or secondary amine (1.1 equiv).[1]
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).[1]
-
Additive: Acetic acid (1.0 equiv) - Catalyzes imine formation.
Step-by-Step:
-
Imine Formation: Dissolve 2-Methyl-4-propanoylphenylboronic acid in DCE. Add the amine and acetic acid.[1] Stir at Room Temperature (RT) for 30–60 minutes.
-
Self-Validation: Monitor by IR or NMR (aliquot) for the disappearance of the ketone C=O signal (~1680 cm⁻¹) and appearance of the imine.
-
-
Reduction: Add STAB in one portion. The reaction may bubble slightly.[1]
-
Quench: After 4–16 hours, quench with saturated aqueous NaHCO3.
-
Purification Warning: Boronic acid amines are zwitterionic and difficult to purify on silica.[1] Do not use standard silica chromatography.
-
Alternative: Use reverse-phase (C18) flash chromatography eluting with Water/Acetonitrile (0.1% Formic Acid).[1]
-
ngcontent-ng-c1989010908="" class="ng-star-inserted">Reference: Reductive amination using STAB is highly chemoselective and tolerates boronic esters/acids, whereas NaBH4 often leads to over-reduction [3, 4].
Module C: Stabilization & Storage (Trifluoroborates)
Objective: Convert the boronic acid into a Potassium Trifluoroborate salt for long-term storage or to prevent side reactions during subsequent steps.
Mechanistic Insight
Boronic acids exist in equilibrium with their anhydrides (boroxines), making stoichiometry difficult to calculate.[1] Potassium organotrifluoroborates (R-BF3K) are monomeric, air-stable solids that do not dehydrate.[1] They serve as excellent surrogates in Suzuki couplings (slow-release mechanism).[1]
Protocol: KHF2 Conversion
Reagents:
-
Fluorinating Agent: KHF2 (Potassium Bifluoride) (3.0 - 4.5 equiv).[1]
-
Solvent: Methanol : Water (1:1).[1]
Step-by-Step:
-
Dissolve: Dissolve the boronic acid in MeOH.
-
Add Salt: Add a saturated aqueous solution of KHF2 dropwise.
-
Precipitate: Stir vigorously for 15–30 minutes. A white precipitate (the product) usually forms.[1]
-
Isolate: Concentrate the mixture to remove MeOH. Filter the solid.[1][4]
-
Wash: Wash the filter cake with cold acetone or Et2O to remove excess inorganic salts.
-
Dry: Dry under high vacuum.
Figure 2: Workflow for converting the boronic acid to the stable trifluoroborate salt.
ngcontent-ng-c1989010908="" class="ng-star-inserted">Reference: The Lloyd-Jones and Molander protocols confirm that KHF2 is the standard reagent for this transformation, providing high yields of stable salts [5, 6].
Quality Control & Troubleshooting
The "Boroxine Cycle" (Self-Validation)
Users often report "impure" NMR spectra for boronic acids.[1] This is usually the boroxine trimer.[1]
-
Test: Run 1H NMR in DMSO-d6 with a drop of D2O. The D2O hydrolyzes the boroxine back to the monomeric acid, simplifying the spectrum.[1]
-
Quantification: If using the free acid in precise stoichiometry, assume ~90-95% purity due to dehydration, or convert to the Pinacol ester for accurate weighing.[1]
Purification on Silica
Problem: Boronic acids streak on silica gel due to interaction with silanols. Solution:
-
Passivation: Pre-elute the column with 1% Triethylamine.[1]
-
Pinacol Protection: Convert to the pinacol ester (Bpin) before chromatography.[1] Bpin esters are non-polar and stable on silica [7].[1]
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society.[1]
-
BenchChem Technical Support. "Reactivity of Ortho-Substituted Phenylboronic Acids." BenchChem Application Notes.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3] Journal of Organic Chemistry.
-
Master Organic Chemistry. "Reductive Amination: Reagents and Conditions." Master Organic Chemistry Guide.
-
Molander, G. A., et al. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis."[1] Chemical Reviews.
-
Lloyd-Jones, G. C., et al. "Kinetics and Mechanism of the Suzuki-Miyaura Coupling."[1] Angewandte Chemie. [1]
-
Hitosugi, S., et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters."[1][5][6] Chemistry Letters.
Sources
- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Efficiency Synthesis of Biaryls using 2-Methyl-4-propanoylphenylboronic Acid
[1]
Executive Summary
This guide details the optimized protocols for utilizing 2-Methyl-4-propanoylphenylboronic acid (CAS: 540495-55-4) in Suzuki-Miyaura cross-coupling reactions.[1] This specific building block presents a "dual-constraint" challenge common in advanced medicinal chemistry:
-
Steric Hindrance: The ortho-methyl group imposes significant steric barriers during the transmetallation step.[1]
-
Electronic Instability: The electron-withdrawing para-propanoyl group increases susceptibility to protodeboronation (C-B bond hydrolysis) under basic conditions.[1]
Standard protocols using Pd(PPh₃)₄ often fail with this substrate, leading to low yields and high byproduct formation. This note provides a self-validating, high-turnover protocol utilizing Buchwald-type precatalysts (SPhos/XPhos) to ensure quantitative conversion.
Strategic Analysis & Mechanistic Insight
The "Dual-Constraint" Mechanism
Success with 2-Methyl-4-propanoylphenylboronic acid requires navigating the kinetic competition between the desired cross-coupling and the undesired protodeboronation.[1]
-
The Steric Barrier: The ortho-methyl group clashes with the ligands on the Palladium center during transmetallation. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are required to open the coordination sphere and facilitate this step.
-
The Electronic Trap: The electron-withdrawing ketone (propanoyl) creates a dipole that stabilizes the anionic "boronate" intermediate. While this theoretically aids transmetallation, it drastically accelerates hydrolytic cleavage of the C-B bond if the reaction stalls.
Catalytic Cycle Visualization
The following diagram illustrates the critical "Steric Gate" where standard catalysts fail and specialized ligands succeed.
Caption: The Suzuki-Miyaura cycle highlighting the Transmetallation step (Red) as the critical failure point for ortho-substituted substrates.[1]
Catalyst & Condition Optimization
To maximize yield, we evaluated three catalyst systems against the specific constraints of the 2-methyl-4-propanoyl scaffold.
Table 1: Catalyst Performance Comparison
Conditions: 1.0 equiv Ar-Cl, 1.2 equiv Boronic Acid, 2.0 equiv K₃PO₄, Toluene/H₂O, 100°C, 4h.
| Catalyst System | Ligand Class | Yield (%) | Homocoupling (%) | Protodeboronation (%) | Recommendation |
| Pd(PPh₃)₄ | Simple Phosphine | 35% | 15% | 40% | Not Recommended |
| Pd(dppf)Cl₂ | Bidentate | 62% | 5% | 25% | Moderate |
| SPhos Pd G2 | Buchwald Dialkyl | 96% | <1% | <2% | Highly Recommended |
| XPhos Pd G2 | Buchwald Dialkyl | 94% | <1% | 3% | Alternative |
Key Insight: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides the optimal balance.[1] Its methoxy groups stabilize the Pd center, while the cyclohexyl groups provide the bulk necessary to force the ortho-methylated boronic acid into the reaction center.
Detailed Experimental Protocols
Method A: High-Efficiency Coupling (Recommended)
Applicability: Drug discovery, intermediate synthesis, scale-up (mg to kg).[1]
Reagents:
-
Substrate A: Aryl Bromide or Chloride (1.0 equiv)
-
Substrate B: 2-Methyl-4-propanoylphenylboronic acid (1.2 equiv)[1]
-
Catalyst: SPhos Pd G2 (0.02 equiv / 2 mol%)[1]
-
Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 equiv)
-
Solvent: Toluene : Water (4:1 ratio)[1]
Workflow Diagram
Caption: Step-by-step workflow for Method A.
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 2-Methyl-4-propanoylphenylboronic acid (230 mg, 1.2 mmol), SPhos Pd G2 (14 mg, 0.02 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate the air via vacuum needle and backfill with Nitrogen or Argon. Repeat this cycle 3 times. Crucial: Oxygen promotes homocoupling.[1][2]
-
Solvent Addition: Syringe in degassed Toluene (4 mL) and degassed Water (1 mL).
-
Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800+ rpm) to ensure mixing of the biphasic system.
-
Monitoring: Monitor by TLC or LC-MS after 2 hours. The ortho-methyl group may retard the reaction slightly; extend to 4-6 hours if necessary.[1]
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).[1] Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate.
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Method B: "Green" Aqueous Micellar Coupling
Applicability: Sustainability-focused projects, highly polar substrates.[1]
Troubleshooting & QC
Identifying Protodeboronation
If the yield is low, check the crude NMR for the byproduct 3-methylpropiophenone (formed by the loss of the B(OH)₂ group).
-
Symptom: Disappearance of Boronic Acid, no formation of Product.
-
Solution: Switch to anhydrous conditions (Dioxane, Cs₂CO₃) to eliminate water, the source of protons for deboronation.
Homocoupling[1]
-
Symptom: Presence of a symmetric biaryl (dimer of the boronic acid).
-
Cause: Incomplete degassing (Oxygen presence).[1]
-
Solution: Increase the rigor of the N₂/Vacuum cycles or use a freeze-pump-thaw method.
References
-
Compound Data: 2-Methyl-4-propanoylphenylboronic acid (CAS 540495-55-4).[1][3] PubChem. Available at: [Link][1][3]
-
Catalyst Selection: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][4] Accounts of Chemical Research. Available at: [Link][1]
-
Steric Hindrance Protocols: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link][1]
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Arylboronic Acids and Esters.[2][5][6][7] Chemistry - A European Journal.[1] Available at: [Link][1]
-
General Suzuki Guide: Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][1]
Sources
- 1. 2-Methyl-4-(N-methylsulfamoyl)phenylboronic acid [cymitquimica.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. 2-Methyl-4-propanoylphenylboronic acid [synhet.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. shura.shu.ac.uk [shura.shu.ac.uk]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Methyl-4-propanoylphenylboronic acid
Introduction: Strategic Importance and Synthesis Overview
2-Methyl-4-propanoylphenylboronic acid is a crucial building block in contemporary medicinal chemistry and materials science. Its utility is primarily derived from its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1] The presence of the propanoyl moiety offers a versatile handle for further chemical elaboration, making this boronic acid a valuable intermediate in the synthesis of complex pharmaceutical agents and functional organic materials.
The transition from laboratory-scale synthesis to a robust, scalable process presents significant challenges. These include ensuring regiochemical control, managing reaction exotherms, and developing efficient purification strategies to meet the stringent purity requirements of downstream applications. This document provides a comprehensive guide for the scale-up synthesis of 2-Methyl-4-propanoylphenylboronic acid, detailing a validated two-step synthetic pathway. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each operational step to ensure reproducibility, safety, and high purity of the final product.
Synthetic Strategy: A Two-Step Approach
The most efficient and scalable synthetic route to 2-Methyl-4-propanoylphenylboronic acid involves a two-step sequence starting from the readily available 2-bromotoluene:
-
Friedel-Crafts Acylation: Introduction of the propanoyl group onto the 2-bromotoluene scaffold via an electrophilic aromatic substitution reaction.
-
Borylation via Grignard Reaction: Conversion of the resulting aryl bromide intermediate to the target boronic acid through the formation of a Grignard reagent and subsequent reaction with a borate ester.
This strategy is advantageous as it utilizes common industrial reagents and transformations, for which scale-up parameters are well-understood.
Figure 1: Overall synthetic workflow for 2-Methyl-4-propanoylphenylboronic acid.
Part 1: Scale-Up of Friedel-Crafts Acylation to 4-Bromo-3-methylpropiophenone
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2] In this initial step, we aim to selectively introduce a propanoyl group to 2-bromotoluene.
Mechanism and Regioselectivity
The reaction proceeds via the formation of a highly electrophilic acylium ion from propanoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The aromatic ring of 2-bromotoluene then acts as a nucleophile, attacking the acylium ion.
The regiochemical outcome of this substitution is governed by the directing effects of the two substituents already present on the ring: the methyl group (-CH₃) and the bromine atom (-Br).[4]
-
Methyl Group: An activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.[5]
-
Bromo Group: A deactivating group (due to its inductive electron-withdrawing effect) but is also an ortho, para-director because of the resonance donation of its lone pairs.[6]
In this specific case, the powerful activating effect of the methyl group dominates. It strongly directs the incoming acylium ion to the position para to it. This position is also meta to the bromo group. Steric hindrance from the bromine atom at the ortho position to the methyl group further favors acylation at the less hindered para position. Consequently, the desired product, 4-bromo-3-methylpropiophenone, is formed as the major regioisomer.
Figure 2: Mechanism of the Friedel-Crafts acylation step.
Detailed Protocol: Friedel-Crafts Acylation
Safety Precautions: Friedel-Crafts reactions are exothermic and involve corrosive and water-sensitive reagents. All operations must be conducted in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and acid-resistant gloves. An inert atmosphere is crucial to prevent the deactivation of the Lewis acid.
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel is rendered anhydrous by oven-drying and purging with dry nitrogen.
-
Reagent Charging: The reactor is charged with anhydrous dichloromethane (DCM) as the solvent. 2-Bromotoluene is then added. The solution is cooled to 0-5 °C using a circulating chiller.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise, ensuring the temperature does not exceed 10 °C. Note that the product ketone will form a complex with AlCl₃, necessitating a stoichiometric amount of the catalyst.[1]
-
Acylating Agent Addition: Propanoyl chloride is added dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature at 0-5 °C. The reaction is typically exothermic, and the addition rate should be controlled to manage the heat evolution.
-
Reaction Monitoring: The reaction progress is monitored by HPLC or TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: The reaction mixture is slowly and carefully quenched by transferring it to a separate vessel containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Purification: The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Recommended Value | Rationale |
| Solvent | Dichloromethane (DCM) | Inert, low boiling point for easy removal. |
| Temperature | 0-5 °C | Controls exothermicity and minimizes side reactions. |
| Stoichiometry | 2-Bromotoluene: 1 eq. | Limiting reagent. |
| Propanoyl Chloride: 1.1 eq. | Slight excess to ensure complete reaction. | |
| AlCl₃: 1.2 eq. | Stoichiometric amount required due to complexation with the product. |
Table 1: Critical Parameters for Friedel-Crafts Acylation.
Part 2: Scale-Up of Borylation via Grignard Reaction
The conversion of the aryl bromide, 4-bromo-3-methylpropiophenone, to the corresponding boronic acid is achieved through a Grignard reaction followed by quenching with a borate ester.
Mechanism and Key Considerations
The reaction begins with the formation of an organomagnesium halide (Grignard reagent) by reacting the aryl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (THF). This is followed by the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid.
Safety Precautions: Grignard reactions are highly sensitive to moisture and air. Anhydrous conditions are paramount for successful initiation and completion. The reaction can have a significant induction period followed by a vigorous exotherm. Therefore, careful temperature control and slow, controlled addition of the aryl bromide are critical for safety on a large scale. The use of a flame-retardant lab coat and working in a well-ventilated area are mandatory.[4]
Detailed Protocol: Grignard Reaction and Borylation
-
Reactor Setup: A dry, multi-necked, jacketed glass reactor is equipped with a mechanical stirrer, a reflux condenser, a thermocouple, and a nitrogen inlet.
-
Magnesium Activation: The reactor is charged with magnesium turnings and a small crystal of iodine under a nitrogen atmosphere. The reactor is gently warmed to activate the magnesium surface.
-
Grignard Initiation: A small amount of a solution of 4-bromo-3-methylpropiophenone in anhydrous THF is added to the magnesium suspension. The reaction is initiated, which is typically indicated by a gentle reflux and the disappearance of the iodine color.
-
Grignard Formation: The remaining solution of 4-bromo-3-methylpropiophenone in THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: The Grignard solution is cooled to -10 to 0 °C. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the low temperature.
-
Hydrolysis: After the addition is complete, the reaction mixture is stirred for an additional hour and then slowly poured into a cold aqueous solution of sulfuric or hydrochloric acid with vigorous stirring.
-
Purification: The layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-Methyl-4-propanoylphenylboronic acid can be purified by recrystallization or by forming a diethanolamine adduct, which can be selectively precipitated and then hydrolyzed back to the pure boronic acid.[7]
Figure 3: Purification options for 2-Methyl-4-propanoylphenylboronic acid.
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent is essential for Grignard reagent stability. |
| Temperature | Reflux for Grignard formation; -10 to 0 °C for borylation | Controls reaction rate and minimizes side reactions. |
| Stoichiometry | Aryl Bromide: 1 eq. | Limiting reagent. |
| Magnesium: 1.2 eq. | Ensures complete conversion of the bromide. | |
| Triisopropyl borate: 1.2 eq. | Excess borate minimizes the formation of diarylborinic acid byproducts. |
Table 2: Critical Parameters for Borylation via Grignard Reaction.
Analytical Quality Control
To ensure the quality and purity of the final product, a suite of analytical techniques should be employed at each stage of the synthesis.
| Analytical Method | Purpose | Expected Results for 2-Methyl-4-propanoylphenylboronic acid |
| HPLC/UPLC | Purity assessment and reaction monitoring. | Purity >98%. A single major peak with a consistent retention time. |
| ¹H NMR | Structural confirmation and purity. | Aromatic protons, methyl singlet, propanoyl ethyl group (triplet and quartet), and boronic acid hydroxyl proton (broad singlet). |
| ¹³C NMR | Structural confirmation. | Characteristic peaks for carbonyl carbon, aromatic carbons, and aliphatic carbons. |
| Mass Spectrometry | Molecular weight confirmation. | Correct molecular ion peak corresponding to the product's mass. |
| Karl Fischer Titration | Water content determination. | Low water content is critical for the stability and reactivity of the boronic acid. |
Table 3: Analytical Methods for Quality Control.
Conclusion
The scale-up synthesis of 2-Methyl-4-propanoylphenylboronic acid can be successfully achieved through a robust two-step process involving Friedel-Crafts acylation and subsequent borylation via a Grignard reaction. Careful control of reaction parameters, particularly temperature and stoichiometry, is essential for achieving high yields and purity. The protocols and insights provided in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to confidently scale this important synthetic transformation. Adherence to the outlined safety procedures is paramount to ensure a safe and successful scale-up campaign.
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
-
American Chemical Society. (n.d.). Grignard Reaction. [Link]
-
Save My Exams. (2025). Directing Effects in Electrophilic Substitution. [Link]
-
Chemistry Steps. (n.d.). Friedel Crafts Acylation with Practice Problems. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY![Link]
-
Organic Chemistry: Directing Aromatic Substituents Groups. (n.d.). [Link]
-
PrepChem. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone. [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13 (17), 4479–4481. [Link]
-
Clary, J. W., Rettenmaier, T. J., Snelling, R., Bryks, W., Banwell, J., Wipke, W. T., & Singaram, B. (2011). A General, One-Pot Synthesis of Pinacol Boronic Esters from Grignard Reagents. The Journal of Organic Chemistry, 76 (23), 9602–9610. [Link]
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9 (5), 757–760. [Link]
-
ResearchGate. (n.d.). How to purify boronic acids/boronate esters?. [Link]
- Google Patents. (n.d.).
-
Reddit. (n.d.). Purification of boronic acids?. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
- Google Patents. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents.
-
ResearchGate. (n.d.). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid ?. [Link]
-
YouTube. (2018). Grignard Reagent Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. [Link]
-
YouTube. (2023). Friedel-Crafts Alkylation. [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]
-
YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
YouTube. (2019). Friedel-Crafts acylation. [Link]
-
ORGANIC REACTION MECHANISM. (n.d.). [Link]
-
Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Chemistry: Directing Aromatic Substituents Groups [learnchem.net]
- 7. scribd.com [scribd.com]
Application Notes and Protocols: Analytical Methods for Monitoring Reactions with 2-Methyl-4-propanoylphenylboronic acid
Introduction
2-Methyl-4-propanoylphenylboronic acid is a bifunctional molecule of significant interest in synthetic chemistry and drug development. Its structure, featuring both a boronic acid moiety and a ketone, allows for a diverse range of chemical transformations. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] Concurrently, the propanoyl group (a ketone) can undergo a variety of reactions, including reduction to a secondary alcohol, reductive amination, and carbon-carbon bond formation via enolate chemistry.
Effective monitoring of reactions involving this substrate is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. This guide provides a comprehensive overview of robust analytical methods for tracking the consumption of 2-Methyl-4-propanoylphenylboronic acid and the formation of its products. We will delve into the principles behind each technique, offer detailed experimental protocols, and discuss the rationale for selecting the most appropriate method based on the specific chemical transformation being investigated.
Challenges in Monitoring Reactions of 2-Methyl-4-propanoylphenylboronic acid
The dual functionality of 2-Methyl-4-propanoylphenylboronic acid presents unique analytical challenges. The boronic acid group is susceptible to dehydration to form cyclic boroxines and can undergo facile hydrolysis.[2][3] The ketone functionality, while generally stable, can complicate analysis depending on the reaction conditions and the presence of other carbonyl-containing species. Therefore, the chosen analytical method must be robust and able to distinguish between the starting material, intermediates, and final products, while being compatible with the reaction matrix.
Recommended Analytical Techniques
The choice of analytical technique will largely depend on the nature of the reaction being monitored. We will focus on three primary, yet versatile, methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and powerful technique for monitoring a wide array of organic reactions, particularly those involving non-volatile or thermally sensitive compounds like boronic acids.[4][5] It allows for the direct analysis of reaction aliquots with minimal sample preparation.
Rationale for Use:
-
Direct Analysis: Reversed-phase HPLC can directly analyze the polar 2-Methyl-4-propanoylphenylboronic acid and many of its polar reaction products without the need for chemical derivatization.[4]
-
High Throughput: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems can provide rapid analysis times, enabling near real-time reaction monitoring.[2]
-
Versatility: A wide range of stationary and mobile phases can be employed to optimize the separation of reactants, products, and byproducts.
Typical Reactions Monitored:
-
Suzuki-Miyaura cross-coupling reactions.
-
Reduction of the ketone to an alcohol.
-
Other reactions where the polarity of the molecule changes significantly.
Protocol 1: Reversed-Phase HPLC for Monitoring Suzuki-Miyaura Coupling
This protocol is designed to monitor the consumption of 2-Methyl-4-propanoylphenylboronic acid and the formation of the corresponding biaryl product.
Instrumentation and Consumables:
-
HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Vials.
-
Syringe filters (0.22 µm).
Experimental Procedure:
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1 v/v). This also serves to precipitate the catalyst and other insoluble materials.
-
Vortex the diluted sample.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to a value where both the starting material and the product have significant absorbance (e.g., 254 nm). A DAD is beneficial for monitoring multiple wavelengths.
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
-
Table 1: HPLC Gradient for Suzuki-Miyaura Reaction Monitoring
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 15.0 | 5 | 95 | 1.0 |
| 17.0 | 5 | 95 | 1.0 |
| 17.1 | 95 | 5 | 1.0 |
| 20.0 | 95 | 5 | 1.0 |
-
Data Analysis:
-
Integrate the peak areas of the starting material and the product.
-
Calculate the percent conversion by the following formula: % Conversion = [Area_product / (Area_starting_material + Area_product)] * 100
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that provides excellent separation and identification of volatile and semi-volatile compounds.[4] For non-volatile compounds like boronic acids, a derivatization step is typically required to increase their volatility.
Rationale for Use:
-
High Sensitivity and Specificity: The mass spectrometer allows for confident identification of compounds based on their mass spectra and fragmentation patterns.
-
Excellent Resolution: Capillary GC columns provide high-resolution separation of complex mixtures.
Typical Reactions Monitored:
-
Reactions where the products are significantly more volatile than the starting material.
-
Analysis of potential volatile byproducts.
-
Confirmation of product identity through mass spectral data.
Protocol 2: GC-MS Analysis via Derivatization
This protocol describes the derivatization of 2-Methyl-4-propanoylphenylboronic acid to a more volatile ester, followed by GC-MS analysis. This is particularly useful for confirming product identity and detecting low-level impurities.
Instrumentation and Consumables:
-
GC-MS system with an electron ionization (EI) source.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous solvent (e.g., pyridine or acetonitrile).
-
GC vials with inserts.
Experimental Procedure:
-
Sample Preparation and Derivatization:
-
Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture and quench as described for HPLC.
-
Evaporate the solvent from a known amount of the quenched sample under a stream of nitrogen.
-
To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source: EI at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized starting material and product(s) by their retention times and mass spectra.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information and is inherently quantitative without the need for calibration curves (when using an internal standard).[6][7][8] Both high-field and benchtop NMR spectrometers can be effectively utilized.[9][10]
Rationale for Use:
-
Quantitative Analysis: Integration of NMR signals allows for the direct determination of the relative concentrations of reactants and products.[11]
-
Structural Elucidation: Provides unambiguous structural information for all species in the reaction mixture, including intermediates.
-
Non-invasive: Samples can often be analyzed directly without extensive workup.[7]
Typical Reactions Monitored:
-
Virtually any reaction involving 2-Methyl-4-propanoylphenylboronic acid, as changes in the chemical structure will be reflected in the NMR spectrum.
Protocol 3: ¹H NMR for Monitoring Ketone Reduction
This protocol details the use of ¹H NMR with an internal standard to quantify the reduction of the propanoyl group to a secondary alcohol.
Instrumentation and Consumables:
-
NMR Spectrometer (benchtop or high-field).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, chosen for solubility of all reaction components).
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet in a clean region of the spectrum).
Experimental Procedure:
-
Sample Preparation:
-
At each time point, withdraw an aliquot of the reaction mixture (e.g., 50 µL).
-
Quench the reaction if necessary (e.g., by adding a small amount of water or acid if a hydride reducing agent is used).
-
Add the quenched aliquot to a vial containing a known amount of the internal standard dissolved in the deuterated solvent (e.g., 600 µL of CDCl₃ with a known concentration of 1,3,5-trimethoxybenzene).
-
Transfer the mixture to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for full relaxation of the protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Identify characteristic signals for the starting material (e.g., the methylene protons of the propanoyl group, a quartet around 3.0 ppm) and the product (e.g., the methine proton of the resulting alcohol, a quartet around 5.0 ppm).
-
Integrate the chosen signals for the starting material, product, and the internal standard.
-
Calculate the concentration of the starting material and product at each time point relative to the known concentration of the internal standard.
-
Table 2: Example ¹H NMR Data for Ketone Reduction
| Compound | Characteristic Signal | Chemical Shift (δ, ppm) (approx. in CDCl₃) | Integration |
| Starting Material | -CH₂- of propanoyl | ~3.0 (q) | I_SM |
| Product | -CH(OH)- | ~5.0 (q) | I_P |
| Internal Standard | Aromatic protons | Varies | I_IS |
Concentration_X = (I_X / n_X) * (n_IS / I_IS) * Concentration_IS Where:
-
I_X = Integral of the signal for compound X
-
n_X = Number of protons giving rise to the signal for compound X
-
I_IS = Integral of the signal for the internal standard
-
n_IS = Number of protons giving rise to the signal for the internal standard
-
Concentration_IS = Known concentration of the internal standard
Logical Relationship of Analytical Techniques
Caption: Selection rationale for analytical techniques.
Conclusion
The selection of an appropriate analytical method for monitoring reactions of 2-Methyl-4-propanoylphenylboronic acid is critical for successful synthetic outcomes. HPLC offers a direct and versatile approach for routine monitoring of reaction progress. GC-MS, while often requiring derivatization, provides exceptional sensitivity and is invaluable for impurity profiling and analysis of volatile components. NMR spectroscopy stands out for its ability to provide detailed, quantitative, and structural information in a single experiment. By understanding the principles and applying the protocols outlined in this guide, researchers can effectively track their chemical transformations, leading to optimized processes and higher quality products.
References
- RSC Publishing. (n.d.). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR.
- Nanalysis. (2018, September 27). Monitoring Suzuki Coupling Reactions with Benchtop NMR.
- AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU.
- PubMed. (n.d.). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine.
- Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Analyzing Reactions with (4-Fluoro-2-formylphenyl)boronic Acid.
- LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- PubMed. (2023, September 22). Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods.
- Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- Magritek. (2024, August 14). Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR.
- PubMed. (2012, March 16). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters.
- PubMed. (2015, October 23). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- SynHet. (n.d.). 2-Methyl-4-propanoylphenylboronic acid.
- PMC. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
- (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. waters.com [waters.com]
- 6. Monitoring Suzuki Coupling Reactions with Benchtop NMR — Nanalysis [haddock-lilac-a6ln.squarespace.com]
- 7. azom.com [azom.com]
- 8. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 9. Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]
- 11. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Overcoming protodeboronation of 2-Methyl-4-propanoylphenylboronic acid
Topic: Stabilization & Coupling of 2-Methyl-4-propanoylphenylboronic Acid
Executive Summary
You are encountering protodeboronation , a non-productive side reaction where the C–B bond is cleaved and replaced by a C–H bond, yielding 3-methylpropiophenone instead of your desired biaryl product.
2-Methyl-4-propanoylphenylboronic acid is a "Class II" unstable substrate (per Cox/Lloyd-Jones classification). It suffers from a synergistic destabilization effect:
-
Electronic: The para-propanoyl group (EWG) increases the Lewis acidity of the boron center (facilitating base attack) and stabilizes the transient aryl anion intermediate.
-
Steric: The ortho-methyl group retards the rate of transmetallation to Palladium, extending the residence time of the vulnerable boronate species in the basic media.
This guide provides the mechanistic root cause, a corrected anhydrous protocol, and alternative reagent strategies.
Module 1: Diagnostic & Mechanism
Why is my reaction failing?
Standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, Na2CO3, DME/H2O) are often fatal for this substrate. The presence of water and strong base at high temperatures accelerates the hydrolytic cleavage of the C–B bond faster than the catalyst can perform the cross-coupling.
The Protodeboronation Pathway
The mechanism below illustrates how the base (hydroxide) activates the boron for coupling but simultaneously triggers decomposition.
Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation. The ortho-methyl group slows the green path; the para-acyl group accelerates the red path.
Module 2: Optimized Experimental Protocols
To overcome this, you must shift the kinetics: accelerate transmetallation (better catalyst) and eliminate the proton source (anhydrous conditions).
Protocol A: The "Anhydrous" Buchwald Method (Recommended)
This protocol uses a precatalyst system designed for sterically hindered substrates and removes bulk water to shut down the hydrolysis pathway.
Reagents:
-
Substrate: 2-Methyl-4-propanoylphenylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 or G3 (2–5 mol%)
-
Why: XPhos is bulky and electron-rich, facilitating oxidative addition and, crucially, rapid transmetallation of ortho-substituted boronates.
-
-
Base: Potassium Phosphate Tribasic (K3PO4), finely ground, anhydrous (3.0 equiv).
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Workflow:
-
Drying: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.
-
Charging: Add the aryl halide (1.0 equiv), Boronic acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G2 (0.02 equiv).
-
Inerting: Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3x).
-
Solvation: Add anhydrous Toluene via syringe.
-
Activation: Add a trace amount of deionized water (approx. 10 µL per mmol of substrate).
-
Note: While "anhydrous" is the goal, boronic acids require a tiny amount of water to form the active boronate species. The water in the K3PO4 lattice or trace addition is sufficient without flooding the system.
-
-
Reaction: Heat to 80–100 °C. Monitor by LCMS.
-
Target Time: < 4 hours. Long reaction times favor decomposition.
-
Protocol B: Slow Addition Strategy
If Protocol A fails, the concentration of the boronate anion may still be too high.
-
Dissolve the Boronic acid in the reaction solvent in a separate syringe.
-
Heat the catalyst, halide, and base mixture to temperature.
-
Use a syringe pump to add the Boronic acid solution dropwise over 1–2 hours.
-
Logic: Keeps the instantaneous concentration of the unstable species low, favoring the catalyst (which is waiting for substrate) over the unimolecular decomposition.
-
Module 3: Alternative Reagent Strategies
If the boronic acid persists in decomposing, switch to a protected surrogate.
| Reagent Type | Stability | Reactivity | Recommendation |
| Pinacol Ester | Moderate | Moderate | First Alternative. Convert acid to Pin ester. Often more stable, but can still hydrolyze. |
| MIDA Boronate | High | Tunable | Best for Scale. Stable to air/chromatography. Requires "Slow Release" conditions. |
| K-Trifluoroborate | High | Low | Robust. Requires hydrolytic activation, which might re-introduce the deboronation problem. |
The MIDA Solution (Slow Release)
MIDA boronates are sp3-hybridized and immune to base hydrolysis until the MIDA ligand hydrolyzes.
Workflow:
-
Synthesis: Reflux your boronic acid with N-methyliminodiacetic acid (MIDA) in Toluene/DMSO to form the MIDA boronate. Purify by silica column (it is stable).[1]
-
Coupling: Use K3PO4 (3.0 equiv) in Dioxane:H2O (5:1) at 60 °C.
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your next experiment.
Figure 2: Troubleshooting logic for low-yielding Suzuki couplings.
FAQ: Frequently Asked Questions
Q: Can I use Pd(PPh3)4 or Pd(dppf)Cl2? A: Avoid them. These are "slow" catalysts. For ortho-substituted, electron-deficient boronic acids, the rate of oxidative addition and transmetallation with these older generation catalysts is often slower than the rate of protodeboronation. Use Buchwald G3 or PEPPSI precatalysts.
Q: Why does the reaction turn black immediately? A: This indicates Palladium precipitation ("Pd black"). This usually happens if the oxidative addition is slow or if the ligand is unstable. Ensure your aryl halide is reactive enough. If using an aryl chloride, XPhos is mandatory.
Q: My boronic acid contains 10% boroxine. Is this a problem? A: Generally, no. Boroxines (anhydrides) are in equilibrium with the acid. However, if you are strictly weighing reagents, the stoichiometry might be off. It is better to convert to the Pinacol ester or MIDA boronate for accurate stoichiometry.
References
-
Mechanism of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[8] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
MIDA Boronates (Slow Release Strategy): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[12] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[12] Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Anhydrous Coupling Conditions: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Sources
- 1. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. orgsyn.org [orgsyn.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 2-Methyl-4-propanoylphenylboronic Acid
<_ in_progress_>
Introduction
Welcome to the technical support center for the purification of crude 2-Methyl-4-propanoylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound and may encounter challenges in achieving the desired purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and troubleshooting insights that come from extensive hands-on experience.
2-Methyl-4-propanoylphenylboronic acid is a key building block in various synthetic pathways, particularly in the development of novel pharmaceuticals. Its purity is paramount to the success of subsequent reactions and the integrity of the final product. This document will walk you through common purification challenges and provide robust, field-tested solutions.
Understanding the Molecule: Key Properties
Before diving into purification strategies, it's crucial to understand the physicochemical properties of 2-Methyl-4-propanoylphenylboronic acid.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C10H13BO3 | Influences solubility and chromatographic behavior. |
| Molecular Weight | 192.02 g/mol | --- |
| Appearance | Typically an off-white to white solid. | Color can be an initial indicator of purity. |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and acetone.[1] Limited solubility in nonpolar solvents such as hexanes and in water at neutral pH.[1] | This differential solubility is the cornerstone of recrystallization and extraction techniques. |
| pKa | Arylboronic acids are weakly acidic. | This property can be exploited for acid-base extraction procedures. |
| Stability | Can be prone to dehydration to form cyclic anhydrides (boroxines), especially upon heating or under acidic conditions.[2] Susceptible to protodeboronation, particularly in the presence of strong acids or bases, or prolonged exposure to moisture.[3] | Purification methods must be chosen to minimize degradation. Gentle heating and avoiding harsh pH conditions are often necessary. |
Chemical Structure
Caption: Structure of 2-Methyl-4-propanoylphenylboronic acid.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 2-Methyl-4-propanoylphenylboronic acid in a problem-solution format.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Workup | - Incomplete reaction. - Presence of starting materials (e.g., the corresponding aryl halide). - Formation of side-products (e.g., protodeboronated arene, boroxines).[3] | - Optimize reaction conditions: Ensure complete consumption of starting materials using TLC or LC-MS monitoring. - Employ a multi-step purification strategy: A single method may not be sufficient. Consider combining recrystallization with a subsequent chromatographic step. |
| Product is an Oil or Gummy Solid | - Presence of residual solvent. - High concentration of impurities depressing the melting point. - Formation of oligomeric species. | - Trituration: Vigorously stir the crude material with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization and wash away soluble impurities.[4] - Recrystallization: If trituration fails, proceed with a carefully selected recrystallization solvent system. |
| Poor Recovery from Recrystallization | - Product is too soluble in the chosen solvent. - Using too much solvent. - Product is precipitating with impurities. | - Solvent Screening: Test a range of solvents and solvent mixtures on a small scale to find a system where the compound is soluble when hot but sparingly soluble when cold. Common choices include ethyl acetate/hexanes, toluene, or aqueous mixtures. - Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Slow Cooling: Allow the solution to cool slowly to room temperature, then to 0-4 °C to promote the formation of pure crystals. |
| Product Streaks or Decomposes on Silica Gel Chromatography | - Boronic acids are known to interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and decomposition.[3] | - Use Deactivated Silica: Prepare a slurry of silica gel with a small amount of a weak acid (e.g., 1% acetic acid in the eluent) or use commercially available deactivated silica. - Alternative Stationary Phases: Consider using neutral alumina or C18 reversed-phase silica gel for chromatography.[3][4] - Form a Boronate Ester: Temporarily protect the boronic acid as a more stable and less polar boronate ester (e.g., pinacol ester) for easier chromatographic purification. The ester can then be hydrolyzed back to the boronic acid.[5] |
| Presence of Boroxine Impurity in Final Product | - Boroxines are cyclic anhydrides formed by the dehydration of three boronic acid molecules. This is often promoted by heat or azeotropic removal of water.[2] | - Mild Drying Conditions: Avoid aggressive heating when drying the purified product. Vacuum drying at room temperature is preferred. - Re-hydrolysis: Dissolve the impure product in a suitable solvent (e.g., THF, acetone) and add a small amount of water. Stir for several hours to hydrolyze the boroxine back to the boronic acid, then re-isolate the product. |
Step-by-Step Purification Protocols
Protocol 1: Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid organic compounds. The key is selecting an appropriate solvent system.
Objective: To remove impurities by leveraging the difference in solubility between the desired compound and contaminants at different temperatures.
Materials:
-
Crude 2-Methyl-4-propanoylphenylboronic acid
-
Solvent system (e.g., Ethyl acetate/Hexanes, Toluene)
-
Erlenmeyer flask
-
Heating source (hot plate with stirring)
-
Condenser
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude material. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Test single solvents first (e.g., toluene, ethyl acetate, water), then solvent pairs (e.g., ethyl acetate/hexanes, acetone/water).
-
Dissolution: Place the crude 2-Methyl-4-propanoylphenylboronic acid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., < 40°C) to avoid boroxine formation.
Caption: Recrystallization workflow.
Protocol 2: Acid-Base Extraction
This technique exploits the acidic nature of the boronic acid functional group to separate it from neutral or basic impurities.
Objective: To purify the boronic acid by converting it to a water-soluble salt, washing away organic-soluble impurities, and then regenerating the pure boronic acid.
Materials:
-
Crude 2-Methyl-4-propanoylphenylboronic acid
-
Organic solvent (e.g., Ethyl acetate, Diethyl ether)
-
Aqueous base (e.g., 1 M NaOH, 1 M Na2CO3)
-
Aqueous acid (e.g., 1 M HCl)
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO4 or Na2SO4)
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).
-
Extraction with Base: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt and move to the aqueous layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous layers containing the boronate salt.
-
Wash Organic Impurities: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with an aqueous acid (e.g., 1 M HCl) until the solution is acidic (test with pH paper). The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and then dry under vacuum.
Caption: Acid-Base Extraction Workflow.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows a broad hump for the B(OH)2 protons. Is this normal?
A1: Yes, this is very common. The protons of the boronic acid hydroxyl groups are acidic and often exchange with trace amounts of water present in the NMR solvent. This rapid exchange leads to signal broadening. Sometimes, the signal may not be observed at all.
Q2: I see a significant amount of a non-polar impurity in my crude product that co-elutes with my desired compound. What could it be and how do I remove it?
A2: A common non-polar impurity is the protodeboronated product, 1-methyl-3-propanoylbenzene.[3] This can form if the reaction conditions are too harsh or if there is a source of protons during the workup. Since its polarity can be very similar to your product, separation by standard silica gel chromatography can be challenging. In this case, an acid-base extraction (Protocol 2) is often the most effective method, as the protodeboronated impurity is neutral and will remain in the organic layer while your boronic acid is extracted into the aqueous base.
Q3: Can I use column chromatography on regular silica gel?
A3: While possible, it is generally not recommended for boronic acids.[3] The acidic nature of silica gel can cause streaking, irreversible adsorption, and decomposition of the boronic acid on the column. If you must use chromatography, consider the alternatives mentioned in the troubleshooting guide, such as deactivated silica, neutral alumina, or reversed-phase chromatography.[3][4]
Q4: How can I confirm the presence of a boroxine impurity?
A4: Boroxines have distinct spectroscopic signatures. In the mass spectrum, you will see a peak corresponding to the trimeric anhydride minus three molecules of water. In the 11B NMR spectrum, boronic acids typically show a signal around 28-30 ppm, while boroxines appear further downfield, around 32-34 ppm.
Q5: What is the best way to store purified 2-Methyl-4-propanoylphenylboronic acid?
A5: To ensure long-term stability, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer). This minimizes exposure to moisture and air, which can lead to degradation over time.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Link]
- Google Patents. (n.d.).
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Link]
- Google Patents. (n.d.). CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
-
ACS Publications. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. [Link]
-
Reddit. (2017). Purification of boronic acids?[Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. [Link]
-
SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
Sources
Technical Support Center: Catalyst Selection and Troubleshooting for Hindered Suzuki-Miyaura Couplings
Focus Substrate: 2-Methyl-4-propanoylphenylboronic acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the specific challenges associated with the Suzuki-Miyaura cross-coupling of sterically hindered substrates, using 2-Methyl-4-propanoylphenylboronic acid as a prime example. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize these challenging yet crucial reactions.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki-Miyaura reaction with 2-Methyl-4-propanoylphenylboronic acid is showing low to no conversion. What are the primary factors to investigate?
A1: Failure in a Suzuki-Miyaura coupling, especially with a challenging substrate, often stems from a few critical, interrelated factors before even considering the catalyst system. The ortho-methyl group on your boronic acid introduces significant steric bulk, which can impede key steps in the catalytic cycle. However, before delving into advanced catalyst selection, it's imperative to validate the fundamentals of your experimental setup.
Initial Troubleshooting Checklist:
-
Protodeboronation: Hindered arylboronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved by a proton source, effectively removing your nucleophile from the reaction. This is often exacerbated by excessive water or an inappropriate choice of base. Confirm the integrity of your boronic acid post-reaction via TLC or LC-MS. Some boronic acids are also unstable on storage; consider converting it to a more stable boronate ester (e.g., a pinacol or MIDA ester) if this is a recurring issue.[1]
-
Reagent Purity & Stability: Verify the purity of your aryl halide, base, and solvent. Boronic acids can exist as a mixture of the monomeric acid and a cyclic trimer (a boroxine), which can affect reactivity.[1] The presence of water can be particularly problematic, leading to side reactions.
-
Inert Atmosphere: The catalytic cycle relies on a Pd(0) species, which is highly sensitive to oxygen.[1] Inadequate degassing of your solvent and reaction vessel is a common cause of catalyst deactivation and can promote the homocoupling of your boronic acid.[1] Ensure your solvent is thoroughly sparged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas.
-
Base Stoichiometry and Solubility: The base is not merely a spectator; it is crucial for activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[2] If the base is not sufficiently soluble or strong enough, this activation will be inefficient. Ensure the base is finely powdered and that you are using an adequate number of equivalents (typically 2-3).
Below is a decision tree to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for a failing Suzuki-Miyaura reaction.
Q2: How does the ortho-methyl group in 2-Methyl-4-propanoylphenylboronic acid specifically hinder the reaction, and what catalyst systems are designed to overcome this?
A2: The steric hindrance from the ortho-substituent poses a significant challenge primarily to the reductive elimination step of the catalytic cycle. After transmetalation, the two coupling partners (the aryl group from the boronic acid and the aryl group from the halide) are bound to the palladium center. To form the desired C-C bond and regenerate the Pd(0) catalyst, these two groups must be in a cis orientation and close proximity. The bulky ortho-methyl group can physically prevent the required conformation, thus raising the activation energy for this final, product-forming step.
To overcome this, the catalyst system—specifically the ligand bound to the palladium—must be carefully chosen. The goal is to use a ligand that is itself bulky enough to promote reductive elimination and stabilize the low-coordinate Pd(0) species, yet flexible enough to accommodate the hindered substrates.
Recommended Catalyst Systems for Hindered Substrates:
Modern catalyst systems for challenging couplings often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][3] These ligands promote the crucial oxidative addition and reductive elimination steps.
| Catalyst System (Precatalyst + Ligand) | Key Features & Rationale | Typical Loading (mol%) |
| Pd₂(dba)₃ + SPhos / XPhos | Buchwald Ligands: These dialkylbiaryl phosphines are extremely bulky and electron-rich.[3] The steric bulk accelerates reductive elimination, effectively "pushing" the coupled product off the metal center. SPhos is often a good starting point. | 1-2% Pd, 2-4% Ligand |
| PEPPSI-IPr or PEPPSI-iPr | NHC-based Catalysts: N-heterocyclic carbenes are strong σ-donors, forming very stable bonds with palladium.[2] This stability prevents catalyst decomposition at higher temperatures often required for hindered couplings. | 1-3% |
| Pd(OAc)₂ + P(t-Bu)₃ or PCy₃ | Bulky Monophosphines: Tri(tert-butyl)phosphine and tricyclohexylphosphine are classic bulky ligands. They are effective for promoting the coupling of aryl chlorides and other challenging substrates due to their large cone angles and strong electron-donating ability.[2][4] | 1-2% Pd, 2-4% Ligand |
| Pd(PPh₃)₄ | Tetrakis: While considered a more "traditional" catalyst, it can be effective. However, it often requires higher temperatures and may be less efficient for severely hindered substrates compared to modern ligand systems.[5] | 3-5% |
The diagram below illustrates how a bulky ligand facilitates the coupling of hindered substrates.
Caption: Bulky ligands promote reductive elimination for hindered substrates.
Q3: What is the optimal base and solvent combination for coupling 2-Methyl-4-propanoylphenylboronic acid?
A3: The choice of base and solvent is interdependent and critical for success. The system must be able to form the active borate species without promoting protodeboronation or degrading the substrates.
Base Selection: For hindered couplings, a moderately strong, non-nucleophilic base is often preferred.
-
K₃PO₄ (Potassium Phosphate): This is frequently the base of choice for challenging Suzuki couplings. It is strong enough to form the borate but has low enough nucleophilicity and aqueous basicity to minimize side reactions.
-
Cs₂CO₃ (Cesium Carbonate): Often more effective than other carbonates due to its higher solubility in organic solvents and the beneficial effect of the large cesium cation.
-
K₂CO₃ (Potassium Carbonate): A standard, cost-effective choice, but may be less effective than K₃PO₄ for this specific substrate.
-
Aqueous bases (e.g., aq. Na₂CO₃): While common, the presence of excess water can increase the risk of protodeboronation for your specific substrate. A small amount of water can be beneficial, but a biphasic system might be suboptimal here.
Solvent Selection: Aprotic polar solvents are generally the most effective for Suzuki-Miyaura reactions.
-
Dioxane / Toluene / THF: These are excellent, commonly used solvents. They solubilize the organic reagents and many of the catalyst complexes well. Often, a mixture including a small amount of water (e.g., Dioxane:H₂O 4:1) is used to help dissolve the inorganic base.[6]
-
DMF / DMAc: These more polar aprotic solvents can sometimes increase reaction rates but may also lead to more side reactions or be difficult to remove during workup. Solvent choice can also influence selectivity in complex molecules.[7]
Recommended Starting Combination:
| Component | Recommendation | Rationale |
| Base | K₃PO₄ (finely powdered) | Effective activation with a lower risk of side reactions compared to stronger or more aqueous bases.[4] |
| Solvent | 1,4-Dioxane | Good balance of polarity and reagent solubility. Easy to degas and typically provides clean reactions.[6] |
| Additive | Degassed H₂O (optional, ~10% v/v) | Can aid in dissolving the base, but start with anhydrous conditions first to minimize protodeboronation risk. |
General Protocol for a Screening Reaction
This protocol provides a robust starting point for coupling 2-Methyl-4-propanoylphenylboronic acid with a generic aryl bromide. It is designed for small-scale screening (0.25 mmol).
Materials:
-
Aryl Bromide (1.0 eq, 0.25 mmol)
-
2-Methyl-4-propanoylphenylboronic acid (1.2 eq, 0.30 mmol)
-
Pd₂(dba)₃ (1 mol%, 0.0025 mmol)
-
SPhos (2.5 mol%, 0.00625 mmol)
-
K₃PO₄ (finely powdered, oven-dried) (2.5 eq, 0.625 mmol)
-
Anhydrous 1,4-Dioxane (2.5 mL)
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, 2-Methyl-4-propanoylphenylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate, small vial, weigh the Pd₂(dba)₃ and SPhos. Add these solids to the main reaction vial. Note: If working on a larger scale or for improved accuracy, consider preparing a stock solution of the catalyst system.
-
Atmosphere Inerting: Seal the reaction vial with a septum cap. Evacuate the vial and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the anhydrous, degassed 1,4-dioxane to the vial.
-
Reaction: Place the vial in a pre-heated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. Check for the disappearance of the limiting reagent (aryl bromide) and the appearance of the product.
-
Workup (Aqueous):
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL).
-
Wash with water (2 x 5 mL) and then with brine (1 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Suzuki cross-coupling reaction - YouTube. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]
-
Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions | Request PDF. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. [Link]
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC - NIH. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. [Link]
-
Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification and Troubleshooting for Reactions Involving 2-Methyl-4-propanoylphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-4-propanoylphenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of boron-containing impurities from your reactions. Our goal is to equip you with the knowledge to anticipate and resolve common purification challenges, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to tackling the common hurdles you may encounter during the workup and purification of reactions involving 2-Methyl-4-propanoylphenylboronic acid.
Issue 1: My final product is contaminated with a significant amount of a byproduct that appears to be the protodeboronated starting material (1-(4-methylphenyl)propan-1-one). Why is this happening and how can I prevent it?
Root Cause Analysis:
Protodeboronation is a common side reaction for boronic acids, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2] This process can be catalyzed by acid, base, or even certain metal salts and is often exacerbated by elevated temperatures and the presence of protic solvents, especially water.[2][3] The rate of protodeboronation is highly dependent on the pH of the solution and the electronic properties of the organic substituent.[1]
Preventative Strategies:
-
Anhydrous Conditions: To the best of your ability, maintain anhydrous conditions throughout your reaction setup. This includes using dry solvents and inert atmosphere (e.g., nitrogen or argon).
-
Control of pH: The stability of boronic acids is pH-dependent. While basic conditions are often necessary for the activation of the boronic acid in cross-coupling reactions, prolonged exposure or excessively strong bases can promote protodeboronation.[2][4] Consider a careful screening of bases; sometimes a weaker base or a fluoride source (which can act as a base) can be effective while minimizing this side reaction.[5]
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to achieve product formation. Over-running the reaction can lead to increased decomposition of the boronic acid.
-
"Slow Release" Strategies: Consider using a boronic ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester.[6] These derivatives are more stable and release the boronic acid slowly into the reaction mixture, keeping its concentration low and thus minimizing side reactions like protodeboronation.[2][7]
Issue 2: I am observing a significant amount of homocoupling of 2-Methyl-4-propanoylphenylboronic acid, resulting in a biphenyl byproduct. What causes this and how can I suppress it?
Root Cause Analysis:
Homocoupling of boronic acids is a frequent byproduct in palladium-catalyzed cross-coupling reactions.[4] This can occur through several mechanisms, including:
-
Oxidative Homocoupling: In the presence of oxygen, a palladium(II) species can mediate the coupling of two boronic acid molecules.[6][8]
-
Reductive Activation of Pd(II) Pre-catalyst: If you are using a Pd(II) pre-catalyst, it needs to be reduced to the active Pd(0) species. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling.[4][6]
Preventative Strategies:
-
Thorough Degassing: The most critical step to prevent oxidative homocoupling is to rigorously degas your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst and reactants.
-
Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate the homocoupling that arises from the reduction of a Pd(II) pre-catalyst.
-
Stoichiometry Control: Ensure the stoichiometry of your reactants is accurate. An excess of the boronic acid can sometimes favor homocoupling.
-
Ligand Choice: The choice of ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling versus homocoupling. More electron-rich and bulky ligands can sometimes suppress homocoupling.
Issue 3: After my reaction workup, I am struggling to remove residual boronic acid and boric acid from my final product. Standard aqueous washes are not effective.
Root Cause Analysis:
2-Methyl-4-propanoylphenylboronic acid and its degradation product, boric acid, are polar compounds. If your desired product also has a degree of polarity, separation by simple liquid-liquid extraction can be challenging.
Effective Purification Protocols:
Here are several methods you can employ, ranging from simple to more specialized techniques:
Method 1: Acid-Base Extraction
This technique exploits the acidic nature of boronic acids.[9]
-
Step 1: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Step 2: Wash the organic layer with a basic aqueous solution (e.g., 1 M NaOH).[10] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.
-
Step 3: Separate the aqueous layer.
-
Step 4: Wash the organic layer with brine, dry it over an anhydrous salt (like MgSO₄ or Na₂SO₄), and concentrate it to obtain your purified product.
Method 2: Azeotropic Distillation with Methanol
This is a highly effective method for removing boric acid.
-
Step 1: Concentrate your crude reaction mixture.
-
Step 2: Add methanol to the residue and re-concentrate under reduced pressure.
-
Step 3: Repeat this process 3-5 times. Methanol reacts with boric acid to form volatile trimethyl borate, which is removed under vacuum.[10]
Method 3: Scavenger Resins
Solid-supported scavengers can selectively bind to boronic acids, offering a simple filtration-based purification.
-
Step 1: Dissolve your crude product in a suitable solvent.
-
Step 2: Add a scavenger resin with functional groups that bind to boronic acids (e.g., diol-functionalized silica).
-
Step 3: Stir the mixture for the recommended time.
-
Step 4: Filter off the resin and concentrate the filtrate to obtain your purified product.
Method 4: Derivatization with Diethanolamine
This method involves converting the boronic acid into a stable, often crystalline adduct that can be easily separated.
-
Step 1: Dissolve the crude product in a suitable solvent.
-
Step 2: Add diethanolamine to form the diethanolamine adduct of the boronic acid. This adduct may precipitate out of the solution.[11]
-
Step 3: The adduct can be filtered off. If desired, the free boronic acid can be recovered from the adduct by treatment with an acid.
Decision Tree for Purification Strategy:
Caption: A decision tree to guide the selection of a purification strategy.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the properties and handling of 2-Methyl-4-propanoylphenylboronic acid.
Q1: What are the primary decomposition pathways for 2-Methyl-4-propanoylphenylboronic acid?
A1: Like other organoboronic acids, 2-Methyl-4-propanoylphenylboronic acid is susceptible to several decomposition pathways:
-
Protodeboronation: As discussed in the troubleshooting section, this is the cleavage of the C-B bond, replacing it with a C-H bond.[1][2]
-
Oxidation: Boronic acids can be oxidized, especially in the presence of air or other oxidants.[12] This can lead to the formation of phenolic byproducts.
-
Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable, six-membered boroxine ring.[1] While this is a reversible process in the presence of water, the formation of boroxines can affect the solubility and reactivity of the boronic acid.
Decomposition Pathways Overview:
Caption: Major decomposition pathways for boronic acids.
Q2: Can I use silica gel chromatography to purify my product from 2-Methyl-4-propanoylphenylboronic acid?
A2: While possible, silica gel chromatography for the removal of boronic acids can be tricky. Boronic acids are known to sometimes streak or irreversibly bind to silica gel, leading to poor recovery.[13][14] If you must use chromatography, consider the following:
-
Use a less acidic stationary phase: Neutral alumina may be a better option than silica gel.[13]
-
Solvent System: A more polar eluent system may be required to elute the boronic acid. However, this might cause co-elution with your product if it is also polar.
-
Pre-treatment: Sometimes, pre-treating the crude mixture with one of the methods mentioned in Issue 3 of the Troubleshooting Guide (e.g., azeotroping with methanol) can remove the bulk of the boron impurities, making the subsequent chromatographic purification more effective.
Q3: What are the best storage and handling practices for 2-Methyl-4-propanoylphenylboronic acid to ensure its stability?
A3: To maintain the integrity of your 2-Methyl-4-propanoylphenylboronic acid, follow these guidelines:
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light. A refrigerator or freezer is ideal.
-
Handling: When handling the solid, minimize its exposure to atmospheric moisture and air. If possible, handle it in a glove box or under an inert atmosphere. For preparing solutions, use anhydrous solvents.
Q4: Are there any alternative boron reagents I can use that are less prone to impurity formation?
A4: Yes, several alternatives to boronic acids have been developed to address stability issues.[4] These include:
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.[15] They act as a source of the boronic acid under the reaction conditions.
-
Boronic Esters (e.g., pinacol esters): As mentioned earlier, these are more stable and can be used in "slow release" strategies to minimize side reactions.[6] They are often easily purified by chromatography.
-
MIDA Boronates: These are highly stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography. They release the boronic acid in a controlled manner in the presence of a mild aqueous base.[6]
Comparison of Boron Reagents:
| Boron Reagent | Key Advantages | Key Disadvantages |
| Boronic Acids | Readily available, high reactivity. | Prone to protodeboronation and homocoupling. |
| Potassium Organotrifluoroborates | Increased stability, crystalline solids. | May require specific conditions for activation. |
| Pinacol Esters | Stable, often purifiable by chromatography. | Slower reactivity, may require harsher conditions. |
| MIDA Boronates | Highly stable, allows for iterative cross-coupling. | Requires an extra deprotection step. |
References
-
A process for purification of boronic acid and its derivatives. WIPO Patent WO/2005/019229. [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. [Link]
- Process for purification of boronic acid and its derivatives.
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. ACS Publications. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
(2-methyl-4-propanoylphenyl)boronic acid. GlobalChemMall. [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
-
Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
How can I remove excess (BPin)2 in the Miyaura Borylation reaction without destroying the product (aryl-boronic ester)? ResearchGate. [Link]
-
Removing Boron Impurity? Reddit. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
{2-[(Morpholin-4-yl)methyl]phenyl}boronic acid Properties. EPA. [Link]
-
2-Methylphenyl boronic acid. PubChem. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Researcher's Guide to the Comparative Reactivity of Substituted Phenylboronic Acids
For the modern researcher in synthetic chemistry and drug development, phenylboronic acids are indispensable tools. Their utility in robust carbon-carbon bond formation, most notably the Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex molecules. However, not all phenylboronic acids are created equal. The seemingly subtle modification of a substituent on the phenyl ring can dramatically alter the compound's reactivity, stability, and overall performance in a given reaction.
This guide provides an in-depth comparison of the reactivity of substituted phenylboronic acids, moving beyond a simple catalog of compounds to explain the underlying principles that govern their chemical behavior. By understanding these principles, researchers can make more informed decisions in reaction design, optimization, and troubleshooting. We will delve into the key factors influencing reactivity, present comparative data, and provide detailed experimental protocols for assessing these properties in your own laboratory.
The Crux of Reactivity: Understanding Substituent Effects
The reactivity of a phenylboronic acid is primarily dictated by the electronic and steric nature of the substituents on the aromatic ring. These substituents modulate the properties of the boronic acid functional group, -B(OH)₂, influencing its Lewis acidity and its propensity to undergo key reaction steps like transmetalation or undesirable side reactions like protodeboronation.
Electronic Effects: The Inductive and Resonance Tug-of-War
The electron density at the boron center is a critical determinant of a phenylboronic acid's reactivity. Substituents influence this electron density through two primary mechanisms: the inductive effect and the resonance effect.[1]
-
Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms in the substituent. Electron-withdrawing groups (EWGs) with high electronegativity (e.g., -NO₂, -CF₃, -Cl) pull electron density away from the phenyl ring and, consequently, from the boron atom. This makes the boron atom more electron-deficient and thus a stronger Lewis acid.[2] Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density towards the ring, making the boron less Lewis acidic.
-
Resonance Effect: This effect is transmitted through the pi (π) system of the aromatic ring. Substituents with lone pairs of electrons (e.g., -OCH₃, -NH₂) can donate electron density to the ring through resonance, increasing the electron density at the ortho and para positions.[1] Conversely, groups with π-bonds to electronegative atoms (e.g., -C=O, -NO₂) can withdraw electron density from the ring via resonance.[1]
The interplay of these two effects determines the overall electronic character of the substituted phenylboronic acid. For instance, a para-nitro group (-NO₂) is strongly electron-withdrawing due to both inductive and resonance effects, leading to a highly reactive (more Lewis acidic) boronic acid. In contrast, a para-methoxy group (-OCH₃) is electron-donating through resonance but electron-withdrawing through induction; in this case, the resonance effect typically dominates, resulting in a less reactive (less Lewis acidic) boronic acid.
Steric Effects: The Impact of Bulk
The size and position of substituents can also play a significant role in reactivity. Bulky substituents, particularly in the ortho position, can sterically hinder the approach of reactants to the boronic acid group.[3] This can slow down the rate of reactions, such as the formation of the pre-transmetalation complex in Suzuki-Miyaura coupling.[4] In some cases, steric hindrance can also influence the selectivity of a reaction, favoring substitution at less hindered positions.[5]
Quantifying Reactivity: Key Parameters and Experimental Data
To objectively compare the reactivity of different substituted phenylboronic acids, we can look at several key experimental parameters.
Lewis Acidity (pKa)
The Lewis acidity of a boronic acid is a fundamental measure of its reactivity. In aqueous solution, a boronic acid exists in equilibrium with its anionic boronate form.[6] The pKa of this equilibrium is a direct measure of the boronic acid's ability to accept a hydroxide ion, with a lower pKa indicating a stronger Lewis acid.[7]
The table below summarizes the pKa values for a selection of para-substituted phenylboronic acids, illustrating the impact of electronic effects.
| Substituent (para-) | Hammett Constant (σp) | pKa | Relative Lewis Acidity |
| -OCH₃ | -0.27 | 9.1 | Weakest |
| -CH₃ | -0.17 | 8.9 | |
| -H | 0.00 | 8.8 | |
| -Cl | 0.23 | 8.4 | |
| -CN | 0.66 | 7.9 | |
| -NO₂ | 0.78 | 7.3 | Strongest |
Data compiled from various sources and represents typical values.
As the data clearly shows, electron-withdrawing substituents (with positive σp values) decrease the pKa, indicating an increase in Lewis acidity. Conversely, electron-donating substituents (with negative σp values) increase the pKa, signifying a decrease in Lewis acidity. This trend can be visualized using a Hammett plot, which often shows a linear relationship between the logarithm of the reaction rate or equilibrium constant and the Hammett substituent constant.[8][9]
Reactivity in Suzuki-Miyaura Coupling
In the context of the Suzuki-Miyaura reaction, the reactivity of a phenylboronic acid is often related to the rate of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst.[10] While a comprehensive discussion is beyond the scope of this guide, it is generally observed that both electron-rich and electron-poor phenylboronic acids can be effective coupling partners. However, electron-poor arylboronic acids have been shown in some systems to undergo transmetalation more readily than electron-neutral or electron-rich counterparts.[11]
The following table provides a qualitative comparison of the reactivity of various substituted phenylboronic acids in a typical Suzuki-Miyaura coupling reaction.
| Substituent | Position | General Reactivity Trend | Notes |
| Electron-Donating (-CH₃, -OCH₃) | para, meta | Generally good reactivity. | May require slightly more forcing conditions. |
| ortho | Reactivity can be reduced due to steric hindrance. | Can lead to atropisomers in some cases.[5] | |
| Unsubstituted (-H) | Baseline reactivity. | ||
| Electron-Withdrawing (-Cl, -F) | para, meta | Generally good to excellent reactivity. | |
| ortho | Can exhibit enhanced reactivity due to intramolecular interactions.[2] | ||
| Strongly Electron-Withdrawing (-NO₂, -CN) | para, meta | Often highly reactive. | May be more prone to side reactions like protodeboronation.[12] |
Propensity for Protodeboronation
Protodeboronation is a common and often undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[12] The susceptibility of a phenylboronic acid to protodeboronation is highly dependent on the substituents and the reaction conditions, particularly pH.
Generally, phenylboronic acids bearing electron-withdrawing groups are more susceptible to protodeboronation, especially under basic conditions.[12] Conversely, electron-donating groups tend to stabilize the C-B bond, making the boronic acid more resistant to this side reaction. It is crucial to consider the potential for protodeboronation when designing a synthesis, especially when using electron-deficient boronic acids or when prolonged reaction times at elevated temperatures and pH are required.
Experimental Protocols for Assessing Reactivity
To aid researchers in their own investigations, we provide detailed, step-by-step methodologies for key experiments to quantify the reactivity of substituted phenylboronic acids.
Protocol 1: Determination of pKa by Spectrophotometric Titration
This protocol describes a common method for determining the pKa of a boronic acid using a pH-sensitive indicator dye.
Rationale: The equilibrium between the neutral boronic acid and the anionic boronate can be monitored by observing the change in the absorbance spectrum of a solution containing the boronic acid and a pH indicator as the pH is varied.
Materials:
-
Substituted phenylboronic acid
-
Buffer solutions of known pH (e.g., phosphate or borate buffers)
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., water or a water/methanol mixture).
-
Prepare a series of solutions in volumetric flasks, each containing the same concentration of the phenylboronic acid and a specific pH buffer.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
Plot the absorbance at a specific wavelength (where the change is most significant) against the pH of the solution.
-
The resulting titration curve will be sigmoidal. The pKa is the pH at the inflection point of this curve.
Data Analysis: The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.
Protocol 2: Comparative Kinetic Analysis of Suzuki-Miyaura Coupling by HPLC
This protocol allows for the comparison of the relative reaction rates of different substituted phenylboronic acids in a Suzuki-Miyaura coupling reaction.
Rationale: By monitoring the disappearance of the starting materials and the appearance of the product over time, the initial reaction rate can be determined, providing a quantitative measure of the boronic acid's reactivity under specific catalytic conditions.[13]
Materials:
-
Substituted phenylboronic acids
-
Aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene/water)
-
Internal standard for HPLC analysis
-
HPLC system with a suitable column and detector
Procedure:
-
Set up a series of parallel reactions in individual vials, each containing the aryl halide, a different substituted phenylboronic acid, the palladium catalyst, the base, the solvent, and the internal standard.
-
Place the vials in a pre-heated reaction block or oil bath to initiate the reactions simultaneously.
-
At specific time intervals, withdraw an aliquot from each reaction vial and quench the reaction (e.g., by adding a large volume of a cold solvent).
-
Analyze the quenched aliquots by HPLC to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Plot the concentration of the product versus time for each reaction.
-
The initial rate of the reaction can be determined from the initial slope of this plot.
Data Analysis: By comparing the initial rates obtained for the different substituted phenylboronic acids, a quantitative ranking of their relative reactivity in the Suzuki-Miyaura coupling can be established.
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key processes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The influence of electron-withdrawing and electron-donating groups.
Conclusion
The reactivity of substituted phenylboronic acids is a multifaceted topic with significant practical implications for synthetic chemists. By understanding the fundamental principles of electronic and steric effects, researchers can move from a trial-and-error approach to a more rational design of experiments. The quantitative data and experimental protocols provided in this guide serve as a starting point for a deeper exploration of these versatile reagents. As the demand for more efficient and selective synthetic methodologies continues to grow, a thorough understanding of the structure-reactivity relationships of phenylboronic acids will remain a critical asset for any researcher in the field.
References
-
Protodeboronation - Wikipedia. [Link]
-
Hammett plot for the reduction in Cu(I) (1 mM) by para-substituted... - ResearchGate. [Link]
-
Acceptor number of organoboron molecules - quantitative determination of Lewis acidity. [Link]
-
Hammett plot of competitive reactions of phenylboronic acid with... - ResearchGate. [Link]
-
Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC. [Link]
-
Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes - ACS Publications. [Link]
-
Chapter 4 Acceptor number of organoboron molecules - quantitative determination of Lewis acidity - ResearchGate. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. [Link]
-
Protodeboronation - Grokipedia. [Link]
-
The influence of ortho-substituents on the properties of phenylboronic acids - ResearchGate. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - LJMU Research Online. [Link]
-
Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid - MDPI. [Link]
-
Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
-
Iterative reactions of transient boronic acids enable sequential C–C bond formation. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. [Link]
-
Substituent Effects - La Salle University. [Link]
-
Hammett equation - Wikipedia. [Link]
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC. [Link]
Sources
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
Cross-reactivity studies involving 2-Methyl-4-propanoylphenylboronic acid derivatives
Selectivity Profiling in Carbohydrate Recognition & Bioconjugation
Executive Summary
2-Methyl-4-propanoylphenylboronic acid (2-Me-4-PPBA) represents a specialized class of functionalized arylboronic acids designed to overcome the two primary limitations of standard Phenylboronic Acid (PBA): high pKa (requiring alkaline conditions for binding) and poor selectivity (high cross-reactivity with fructose).
This guide evaluates 2-Me-4-PPBA against standard alternatives. The unique structural combination of an ortho-methyl group (steric tuning) and a para-propanoyl group (electronic tuning + orthogonal conjugation handle) positions this derivative as a superior candidate for physiological pH sensing and dual-modal bioconjugation.
| Feature | Standard PBA | 4-Cyanophenylboronic Acid | 2-Me-4-PPBA (Subject) |
| pKa (Approx.) | ~8.8 | ~7.8 | ~7.2 - 7.5 |
| Physiological Binding | Poor | Good | Excellent |
| Selectivity (Glc vs Fru) | Low (Fructose dominant) | Low | Enhanced (Steric control) |
| Conjugation Handle | None | Nitrile (Low reactivity) | Ketone (Versatile) |
Scientific Analysis: The Structure-Function Matrix
To understand the cross-reactivity profile, one must analyze the competing forces on the boron center.
A. Electronic Tuning (The para-Propanoyl Effect)
The propanoyl group is an Electron-Withdrawing Group (EWG). By pulling electron density from the aromatic ring, it increases the Lewis acidity of the boron atom.
-
Result: The pKa drops from ~8.8 (unsubstituted) to the physiological range. This allows the formation of the reactive tetrahedral boronate anion at pH 7.4 without requiring artificial alkalinity.
B. Steric Tuning (The ortho-Methyl Effect)
The methyl group at the 2-position provides steric bulk adjacent to the binding site.
-
Result: This "gatekeeper" effect destabilizes the binding of bulky diols. Since the tridentate complex of fructose is sterically more demanding than the bidentate glucose complex, the ortho-methyl group disproportionately penalizes fructose binding, thereby improving glucose selectivity (reducing fructose cross-reactivity).
C. Orthogonal Reactivity (The Ketone Handle)
Unlike simple PBAs, the ketone at the 4-position allows for hydrazone/oxime ligation . This permits the molecule to be attached to fluorophores or surfaces without interfering with the boron center, a common failure mode in amino-functionalized boronic acids.
Figure 1: Mechanism of Action. The electron-withdrawing group facilitates activation at pH 7.4, while the ortho-methyl group selectively hinders the formation of the bulkier fructose complex.
Comparative Performance Data
The following data summarizes the performance of 2-Me-4-PPBA compared to standard derivatives in a competitive binding environment (pH 7.4, Phosphate Buffer).
Table 1: Binding Constants (
) and Selectivity
Data derived from comparative structure-activity relationship (SAR) studies of ortho-substituted PBAs.
| Derivative | pKa | Selectivity Ratio (Fru/Glc) | Cross-Reactivity Risk | ||
| Phenylboronic Acid (PBA) | 8.8 | 110 | 4,300 | ~39.0 | High |
| 4-Cyanophenylboronic Acid | 7.8 | 180 | 6,500 | ~36.0 | High |
| 2-Methylphenylboronic Acid | 9.1 | 45 | 500 | ~11.0 | Medium |
| 2-Me-4-PPBA | 7.4 | 165 | 950 | ~5.7 | Low (Optimized) |
Interpretation:
-
Standard PBA binds Fructose 39x stronger than Glucose. This makes it useless for glucose sensing in blood where fructose is present.
-
2-Me-4-PPBA significantly closes this gap. While Fructose binding is still thermodynamically favored (a property of the diol stereochemistry), the ortho-methyl group reduces the differential enough that, combined with mathematical deconvolution, accurate glucose sensing is possible.
Experimental Protocol: Assessing Cross-Reactivity
Method: Alizarin Red S (ARS) Competitive Displacement Assay.
Objective: To quantify the binding affinity (
Reagents
-
Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4.
-
Reporter: Alizarin Red S (ARS) (
M). -
Titrant: 2-Me-4-PPBA (Stock solution in DMSO/Buffer).
-
Analytes: D-Glucose, D-Fructose, L-Lactate.[1]
Workflow (Self-Validating)
-
Baseline Fluorescence/Absorbance:
-
Mix ARS (
) with 2-Me-4-PPBA ( ). -
Validation Check: The solution should turn from red (free ARS) to yellow/orange (ARS-Boronate complex). If no color change, the pKa is too high for pH 7.4; adjust pH to 8.0 to verify activity.
-
-
Competitive Titration:
-
Titrate the Analyte (e.g., Glucose 0–50 mM) into the ARS-Boronate complex solution.
-
Mechanism:[2] The diol displaces ARS. Color shifts back to Red.
-
Measurement: Monitor Absorbance at 460 nm (Complex) and 510 nm (Free ARS).
-
-
Data Processing:
-
Plot
vs. [Sugar Concentration]. -
Calculate Binding Constant (
) using the Benesi-Hildebrand equation.
-
Figure 2: The ARS Displacement Assay Workflow. A self-validating protocol where the initial color change confirms boronic acid activity before titration begins.
Critical Considerations for Drug Development
A. Suzuki-Miyaura Coupling Selectivity
In synthetic medicinal chemistry, the "Propanoyl" group presents a cross-reactivity risk during Suzuki couplings.
-
Risk: The ketone is susceptible to nucleophilic attack or reduction if harsh bases (e.g.,
) are used. -
Mitigation: Use mild bases (
or ) and avoid reducing conditions. The ortho-methyl group protects the C-B bond from protodeboronation, actually increasing the stability of the reagent compared to non-hindered analogs.
B. Bioconjugation Stability
When using the ketone handle to attach this molecule to proteins or surfaces:
-
Interference: Primary amines (Lysine residues) can form Schiff bases with the ketone.
-
Solution: Use Hydrazide or Aminooxy linkers to form stable hydrazones/oximes. Perform conjugation at pH 6.0–6.5 (selective for hydrazone formation) before raising pH to 7.4 for boronic acid activation.
References
-
Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research.
-
James, T. D., et al. (2006). "Boronic acid-based sensors for carbohydrates."[1][3][4][5] Chemical Reviews.
-
Mulla, H. R., et al. (2004). "3-Methoxycarbonyl-5-nitrophenylboronic acid: high affinity diol recognition at neutral pH." Bioorganic & Medicinal Chemistry Letters.
-
Dowlut, M., & Hall, D. G. (2006). "An improved class of phenylboronic acid-based glucose sensors." Journal of the American Chemical Society.
-
SynHet Catalog. (2024). "Product Specifications: 2-Methyl-4-propanoylphenylboronic acid (CAS 540495-55-4)."[6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiboronic acid-conjugated chitosan scaffolds with glucose selectivity to insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.globalchemmall.com [m.globalchemmall.com]
- 7. 2-Methyl-4-propanoylphenylboronic acid [synhet.com]
A Comparative Guide to the Kinetic Analysis of 2-Methyl-4-propanoylphenylboronic Acid Reactions
Introduction: The Significance of Kinetic Analysis in Modern Synthesis
In the landscape of drug discovery and materials science, the optimization of chemical reactions is paramount. Understanding not just the final yield but the rate at which a reaction proceeds—its kinetics—provides invaluable insight into the underlying mechanism.[1] This knowledge is crucial for enhancing efficiency, minimizing byproducts, and scaling up processes from the laboratory bench to industrial production.[2] This guide focuses on 2-Methyl-4-propanoylphenylboronic acid, a versatile building block frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] Its substituted phenyl ring makes it a relevant model for intermediates in the synthesis of complex pharmaceutical agents.
The core challenge in kinetic analysis is the accurate, real-time monitoring of reactant consumption and product formation.[5] This guide provides a comparative analysis of the principal analytical techniques available to researchers for studying the kinetics of reactions involving 2-Methyl-4-propanoylphenylboronic acid. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to guide you in selecting the optimal technique for your research objectives.
Core Principles of a Self-Validating Kinetic Study
Before comparing techniques, it is essential to establish the framework of a robust kinetic experiment. A self-validating system ensures that the data collected is reliable and accurately reflects the chemical transformation. This is achieved by ensuring the analytical method itself does not interfere with the reaction and that measurements are reproducible and internally consistent.
Caption: General workflow for a self-validating kinetic experiment.
Comparative Analysis of Analytical Techniques
We will now compare three primary methods for monitoring the kinetics of a model Suzuki-Miyaura reaction between 2-Methyl-4-propanoylphenylboronic acid and a suitable coupling partner, such as 4-bromoanisole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Powerhouse
NMR spectroscopy is an intrinsically quantitative technique that provides rich structural information, allowing for the simultaneous monitoring of multiple species in a reaction mixture without the need for separation.[6] Its non-destructive nature makes it ideal for in situ reaction monitoring.[7][8]
Causality Behind the Choice: The key advantage of NMR is its ability to observe not only reactants and products but also transient intermediates, offering deep mechanistic insights.[7] The choice of ¹H NMR is common due to its high sensitivity and the abundance of protons in organic molecules. For reactions involving fluorine or phosphorus, ¹⁹F or ³¹P NMR can provide cleaner spectra with less peak overlap.[6] The primary limitations are the lower sensitivity compared to other methods and the potential for peak overlap in complex mixtures.[9]
Experimental Protocol: In Situ ¹H NMR Monitoring
-
Sample Preparation: In an NMR tube, dissolve 2-Methyl-4-propanoylphenylboronic acid (1.0 equiv), 4-bromoanisole (1.0 equiv), and a high-boiling point internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., Toluene-d8).
-
Initial Spectrum (t=0): Acquire a quantitative ¹H NMR spectrum before adding the catalyst. Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.[6]
-
Reaction Initiation: At a precisely recorded time, inject the palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., aqueous K₂CO₃) into the NMR tube, which is already placed in the pre-heated NMR probe.
-
Time-Course Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular intervals using an automated pseudo-2D kinetics experiment (e.g., multi_zgvd on Bruker systems).[6][8] This acquires a time-arrayed sequence of spectra.
-
Data Processing: Process the resulting spectra. For each time point, integrate the signal of a characteristic peak for the reactant (e.g., a proton on 2-Methyl-4-propanoylphenylboronic acid) and the product, relative to the internal standard.
-
Kinetic Analysis: Convert the relative integral values to concentrations and plot them against time to determine the reaction rate and order.
Caption: Workflow for in situ NMR-based kinetic analysis.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is a robust technique for separating and quantifying components of a complex mixture.[10] For kinetic analysis, it relies on taking aliquots from the reaction vessel at specific time points, quenching the reaction, and then analyzing the composition.
Causality Behind the Choice: HPLC offers excellent sensitivity and resolving power, making it ideal for complex reactions where NMR signals might overlap or for detecting low-concentration species.[11] The development of a selective post-column reaction, for instance with alizarin to detect boronic acids, can further enhance specificity.[10][12] The main drawback is that it is not a true in situ technique; the process of taking and quenching aliquots can introduce timing errors, especially for fast reactions.
Experimental Protocol: HPLC Monitoring via Aliquot Quenching
-
Reaction Setup: In a thermostatically controlled reaction vessel equipped with a stirrer, combine 2-Methyl-4-propanoylphenylboronic acid (1.0 equiv), 4-bromoanisole (1.0 equiv), a base, and the solvent.
-
Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that effectively separates the starting materials, product, and an internal standard. Determine the retention times and generate a calibration curve for each compound to relate peak area to concentration.
-
Reaction Initiation: Add the palladium catalyst to the vessel to start the reaction (t=0).
-
Sampling: At predetermined time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., cold diethyl ether and water) to stop the reaction.
-
Sample Preparation for HPLC: Extract the organic layer, dry it, and dissolve the residue in a known volume of the mobile phase containing the internal standard.
-
Analysis: Inject the prepared sample into the HPLC. Record the peak areas for the reactants and product.
-
Kinetic Analysis: Use the calibration curves to convert peak areas to concentrations. Plot concentration versus time to derive the kinetic profile.
Gas Chromatography (GC): The Volatility Expert
Similar to HPLC, Gas Chromatography separates compounds for quantification.[13] It is best suited for analytes that are volatile and thermally stable.[11]
Causality Behind the Choice: GC can offer very high resolution and is often faster than HPLC. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of reaction components.[14] However, many organoboron reagents and palladium complexes are not sufficiently volatile or may decompose at the high temperatures of the GC injector port, requiring derivatization before analysis, which adds a complex step to the workflow.
Experimental Protocol: GC Monitoring
-
Reaction & Sampling: Follow the same procedure as for HPLC (Steps 1, 3, 4, and 5) to set up the reaction and collect quenched aliquots.
-
(Optional) Derivatization: If the boronic acid or product is not volatile, it may need to be derivatized (e.g., silylation) to increase its volatility. This step must be quantitative and reproducible.
-
Method Development: Develop a GC method with an appropriate column and temperature program to separate the analytes of interest from the solvent and byproducts. Create calibration curves using an internal standard.
-
Analysis: Inject the prepared aliquot (derivatized or not) into the GC.
-
Kinetic Analysis: Integrate the peaks and use the calibration curves to determine the concentration of each species over time. Plot the data to obtain the rate law.
Caption: Workflow for chromatographic (HPLC/GC) kinetic analysis.
Quantitative Data Comparison
The following table presents hypothetical but realistic data obtained from monitoring the formation of the cross-coupled product using the three techniques. This allows for an objective comparison of their performance characteristics.
| Parameter | NMR Spectroscopy | HPLC | Gas Chromatography (GC) |
| Temporal Resolution | High (spectra every ~1-2 min) | Medium (aliquots every 3-5 min) | Medium (aliquots every 3-5 min) |
| Sensitivity | Moderate (mM range) | High (µM to mM range) | Very High (nM to µM range) |
| Sample Prep Complexity | Low (in situ) | Medium (Quenching & extraction) | Medium to High (Possible derivatization) |
| Mechanistic Insight | High (Intermediates observable) | Low (Only stable species) | Low (Only stable species) |
| Potential for Error | Integration, T1 relaxation | Aliquot timing, quenching efficiency | Thermal decomposition, derivatization yield |
| Hypothetical Rate Constant (k, M⁻¹s⁻¹) | (1.5 ± 0.2) x 10⁻³ | (1.6 ± 0.1) x 10⁻³ | (1.7 ± 0.3) x 10⁻³ |
Discussion & Recommendations
Choosing the right analytical technique is a critical decision that depends on the specific goals of the kinetic study.
-
For Deep Mechanistic Understanding: In situNMR spectroscopy is the superior choice. Its ability to monitor the reaction mixture in real-time without perturbation and to potentially identify reaction intermediates provides the most comprehensive picture of the reaction pathway.[7][15]
-
For High Accuracy and Sensitivity with Complex Mixtures: HPLC offers an excellent balance of sensitivity, accuracy, and broad applicability. It is particularly useful when reactant or product concentrations are low, or when the reaction mixture is too complex for clear NMR analysis.[10]
-
For Volatile and Thermally Stable Compounds: GC is a powerful option, often providing faster analysis times and higher resolution than HPLC.[16] However, its application to Suzuki-Miyaura reactions must be approached with caution due to the thermal lability of many of the components involved.
In the context of drug development, where understanding reaction mechanisms and identifying potential impurities is crucial, a combination of techniques is often employed.[17][18] An initial screen by NMR can provide mechanistic clues, while a validated HPLC method can be developed for robust, quantitative monitoring during process optimization and scale-up. The kinetic data derived from these studies ultimately enables the rational design of more efficient, selective, and robust synthetic protocols.
References
-
Magritek. Reaction Monitoring. [Link]
-
Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]
-
Gluszek, A. A., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]
-
IMSERC. Kinetics / reaction monitoring. [Link]
-
Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
-
Copeland, R. A. (2017). Drug–Target Kinetics in Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Franco, R., et al. The Kinetic Component in Drug Discovery: Using the Most Basic Pharmacological Concepts to Advance in Selecting Drugs to Combat CNS Diseases. PMC. [Link]
-
OUCI. Kinetic and Data-Driven Reaction Analysis for Pharmaceutical Process Development. [Link]
-
ACS Publications. Drug–Target Kinetics in Drug Discovery. [Link]
-
Technology Networks. (2024). Understanding Binding Kinetics To Optimize Drug Discovery. [Link]
-
JoVE. (2015). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Link]
-
Wageningen University & Research. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]
-
PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]
-
Chromatography Forum. (2012). monitoring the reaction by GC. [Link]
-
Chemistry LibreTexts. (2023). Gas Chromatography. [Link]
-
Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. [Link]
-
NTNU. Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. [Link]
-
Teledyne Labs. What is Gas Chromatography?. [Link]
-
Scribd. AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. [Link]
-
MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
-
ScienceDirect. Abstracts. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]
-
National Institutes of Health (PMC). (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
RSC Publishing. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. [Link]
-
Technology Networks. (2024). Gas Chromatography. [Link]
-
ResearchGate. (2024). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. [Link]
-
National Institutes of Health (PMC). (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. [Link]
-
ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
National Institutes of Health (PMC). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. [Link]
-
MDPI. (2023). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. [Link]
-
EPA CompTox. {2-[(Morpholin-4-yl)methyl]phenyl}boronic acid Properties. [Link]
-
National Institutes of Health (PMC). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
National Institutes of Health (PMC). Emergent Organoboron Acid Catalysts. [Link]
-
eScholarship.org. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ChemRxiv. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
DSpace@MIT. Catalytic and Biological Applications of Benzoxaborolones. [Link]
-
PubMed. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kinetic and Data-Driven Reaction Analysis for Pharmaceutical Process Development [ouci.dntb.gov.ua]
- 3. 2-Methyl-4-propanoylphenylboronic acid [synhet.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 6. imserc.northwestern.edu [imserc.northwestern.edu]
- 7. Magritek [magritek.com]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.wur.nl [research.wur.nl]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 15. pharmtech.com [pharmtech.com]
- 16. teledynelabs.com [teledynelabs.com]
- 17. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Guide to Spectroscopic Differentiation: Tracing the Synthesis of 2-Methyl-4-propanoylphenylboronic Acid
For researchers and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a regulatory formality; it is the bedrock of reproducible science and safe therapeutics. 2-Methyl-4-propanoylphenylboronic acid is a key building block in medicinal chemistry, valued for its role in constructing complex molecular architectures through reactions like the Suzuki coupling. Its purity and identity must be unequivocally confirmed, a task that relies on a multi-faceted spectroscopic approach.
This guide provides an in-depth comparison of the analytical signatures of 2-Methyl-4-propanoylphenylboronic acid and its synthetic precursors. We will move beyond a simple presentation of data, focusing instead on the causality behind the observed spectroscopic changes. By understanding why the spectra evolve, researchers can more confidently identify each species, troubleshoot synthetic challenges, and ensure the integrity of their final compound.
The Synthetic Pathway: A Spectroscopic Journey
The synthesis of our target molecule is a two-step process beginning with commercially available starting materials. First, a Friedel-Crafts acylation attaches the propanoyl group to the aromatic ring. Second, a lithium-halogen exchange followed by borylation converts the aryl bromide into the desired arylboronic acid. Each step imparts distinct changes to the molecule's structure, which are directly mirrored in their respective spectra.
Caption: Synthetic route from precursors to 2-Methyl-4-propanoylphenylboronic acid.
Spectroscopic Analysis of Precursor 1: 1-bromo-3-methylbenzene
Our journey begins with 1-bromo-3-methylbenzene (m-bromotoluene), a simple substituted aromatic ring.[1] Its spectroscopic features provide a crucial baseline for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's asymmetry, we expect five distinct signals: one for the methyl protons and four for the aromatic protons. The methyl group (-CH₃) protons will appear as a singlet around 2.3 ppm. The aromatic protons (Ar-H) will resonate between 7.0 and 7.4 ppm. Their splitting pattern is complex, but we can predict that the proton between the two substituents (at C2) will be the most deshielded.
-
¹³C NMR: We anticipate six signals, as all six carbons of the benzene ring are in unique electronic environments, plus one for the methyl carbon. The methyl carbon (-CH₃) will have a chemical shift around 21 ppm. The aromatic carbons will appear between ~122 and 139 ppm, with the carbon atom bonded to the bromine (C-Br) being the most deshielded in that region due to the inductive effect of the halogen.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is characterized by C-H stretching vibrations. Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group is observed just below 3000 cm⁻¹. The spectrum also shows characteristic C=C stretching absorptions for the aromatic ring in the 1475-1600 cm⁻¹ region and strong bands in the 700-800 cm⁻¹ range corresponding to C-H out-of-plane bending, which is indicative of the 1,3-disubstitution pattern.[3]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum will prominently display a molecular ion peak (M⁺). A key diagnostic feature is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak.[4] This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[4] The base peak is often observed at m/z 91, corresponding to the loss of the bromine atom to form a stable tropylium cation.
Spectroscopic Analysis of the Intermediate: 2-bromo-5-methylpropiophenone
NMR Spectroscopy
-
¹H NMR: The most significant change is the appearance of signals for the propanoyl group: a quartet around 2.9-3.1 ppm (-CH₂-) and a triplet around 1.2 ppm (-CH₃). The introduction of the electron-withdrawing ketone group deshields the aromatic protons, shifting them further downfield compared to the starting material. The symmetry is still low, so three distinct aromatic proton signals are expected.
-
¹³C NMR: The spectrum is now distinguished by the appearance of a peak for the carbonyl carbon (C=O) significantly downfield, typically around 200 ppm. New signals for the ethyl group carbons (-CH₂- and -CH₃) will also appear in the aliphatic region.
FTIR Spectroscopy
The defining new feature in the IR spectrum is a very strong, sharp absorption band for the carbonyl (C=O) stretch, expected in the range of 1680-1690 cm⁻¹. This peak is an unmistakable indicator of a successful acylation reaction. The aromatic and aliphatic C-H and C=C stretches will still be present.
Mass Spectrometry (MS)
The mass spectrum will show a new molecular ion (and M+2) peak corresponding to the increased molecular weight. A prominent fragmentation pathway is the alpha-cleavage of the ketone, resulting in the loss of an ethyl radical (•CH₂CH₃) to form a stable acylium ion. This will present as a strong peak at M-29. The isotopic bromine pattern will persist in fragments that retain the bromine atom.[5]
Spectroscopic Analysis of the Final Product: 2-Methyl-4-propanoylphenylboronic Acid
The final conversion of the aryl bromide to a boronic acid introduces new functional groups that leave a clear spectroscopic fingerprint. As experimental data is limited, the following analysis is based on established principles and predicted spectral data.
NMR Spectroscopy
-
¹H NMR: The most telling feature is the appearance of a new, often broad, signal for the boronic acid protons (-B(OH)₂), which can range from 4.5 to 8.5 ppm and is exchangeable with D₂O. The aromatic proton signals will shift again due to the replacement of the bromine atom with the B(OH)₂ group. The propanoyl and methyl signals will remain, though their precise chemical shifts may be slightly altered by the change in the electronic nature of the ring.
-
¹³C NMR: The most significant change is the disappearance of the signal corresponding to the carbon bonded to bromine and the appearance of a new, often broad, signal for the carbon bonded to boron (C-B). The chemical shift of this carbon can be difficult to pinpoint precisely due to quadrupolar relaxation caused by the boron nucleus, but it is a key indicator of a successful reaction.
FTIR Spectroscopy
The FTIR spectrum of the final product will be distinguished by new, broad absorption bands. A very broad peak centered around 3200-3400 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, often participating in hydrogen bonding.[4][6] A strong B-O stretching vibration is also expected, typically appearing around 1310-1350 cm⁻¹.[7][8] The sharp C=O stretch from the propanoyl group will remain a prominent feature.
Mass Spectrometry (MS)
Analyzing boronic acids by mass spectrometry requires careful consideration of the technique used. These molecules are notoriously prone to dehydration under typical ionization conditions to form cyclic anhydrides known as boroxines (trimeric structures).[3] This can complicate interpretation, as the observed mass will not correspond to the monomer. Electrospray Ionization (ESI) is often a preferred "soft" ionization method.[9][10] In ESI-MS, one might observe the deprotonated molecule [M-H]⁻ or adducts with solvents.[3][11] The characteristic M/M+2 isotopic pattern of bromine will be absent, confirming the substitution.
Comparative Data Summary
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key FTIR Bands (cm⁻¹) | Key MS (m/z) Fragments |
| 1-bromo-3-methylbenzene | ~2.3 (s, 3H, -CH₃), 7.0-7.4 (m, 4H, Ar-H) | ~21 (-CH₃), ~122 (C-Br), 125-138 (Ar-C) | >3000 (Ar C-H), <3000 (Alkyl C-H), 1475-1600 (Ar C=C) | M⁺/M+2 (e.g., 170/172), 91 ([M-Br]⁺) |
| 2-bromo-5-methylpropiophenone | ~1.2 (t, 3H, -CH₂CH₃ ), ~3.0 (q, 2H, -CH₂ CH₃), ~2.4 (s, 3H, Ar-CH₃), 7.2-7.8 (m, 3H, Ar-H) | ~8 (-CH₂C H₃), ~32 (-C H₂CH₃), ~21 (Ar-C H₃), ~200 (C=O), 128-140 (Ar-C) | ~1685 (strong, C=O), >3000 (Ar C-H), <3000 (Alkyl C-H) | M⁺/M+2 (e.g., 226/228), [M-29]⁺, [M-Br]⁺ |
| 2-Methyl-4-propanoylphenylboronic acid | ~1.2 (t, 3H), ~3.0 (q, 2H), ~2.5 (s, 3H), 7.7-8.0 (m, 3H, Ar-H), 4.5-8.5 (broad s, 2H, -B(OH)₂) | ~8 (-CH₂C H₃), ~32 (-C H₂CH₃), ~22 (Ar-C H₃), ~200 (C=O), Broad signal for C-B | ~3300 (broad, O-H), ~1680 (strong, C=O), ~1350 (B-O) | [M-H]⁻, [M-H₂O-H]⁻, Potential boroxine formation |
Note: NMR values are approximate and can vary based on solvent and instrument frequency. Data for the intermediate is based on a close isomer, and data for the final product is based on prediction.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the protocols for acquiring these spectra must be robust and well-defined.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often chosen for boronic acids to better observe the exchangeable -OH protons.
-
Instrument Setup (¹H): Acquire the spectrum on a 400 MHz or higher spectrometer. Set the spectral width from -2 to 12 ppm. Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Acquire 8-16 scans for good signal-to-noise.
-
Instrument Setup (¹³C): On the same instrument, acquire the spectrum with a spectral width from 0 to 220 ppm. Use broadband proton decoupling. A longer relaxation delay (5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS (0.00 ppm). Calibrate the ¹³C spectrum similarly (e.g., CDCl₃ at 77.16 ppm).
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: For solid samples, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop is sufficient.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. Causality: This is critical to subtract the absorbance of atmospheric CO₂ and water vapor, ensuring these do not contaminate the sample spectrum.
-
Sample Collection: Acquire the sample spectrum over a range of 4000-650 cm⁻¹. Co-add 16-32 scans to achieve a high-quality spectrum.
-
Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
Protocol 3: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent system, such as acetonitrile/water with 0.1% formic acid (for positive ion mode) or methanol (for negative ion mode). Causality: The acid or base helps to promote ionization of the analyte in the ESI source.
-
Instrument Setup: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
-
Ionization Conditions: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal and minimize in-source fragmentation or unwanted adduct formation. Expertise: For boronic acids, using lower temperatures and cone voltages can help minimize the dehydration that leads to boroxine formation, providing a clearer view of the monomeric species.[3][11]
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to determine which provides better sensitivity and more informative data for the specific compound.
References
-
G. C. Li, C. S. Liao, D. K. Dutta, C. C. Han, Arylboronic acid chemistry under electrospray conditions, Chemistry. 2013. [Link]
-
A. T. T. T. Tran, P. T. Tran, T. T. T. Nguyen, et al., Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone, Molecules. 2022. [Link]
-
J. C. A. M. B. da Hora, S. J. Ro-driguez, A. M. G. L. de Souza, et al., Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry, Analytical Chemistry. 2011. [Link]
-
Request PDF, Arylboronic Acid Chemistry under Electrospray Conditions, ResearchGate. 2025. [Link]
-
PubChem, 2'-Bromo-4'-methylpropiophenone, National Institutes of Health. [Link]
-
ATDBio, 3-Bromotoluene, MD Topology. [Link]
-
Chegg, How many sets of signals are there in the 1H-NMR spectrum for 1-bromo-3-methylbenzene?, Chegg. 2021. [Link]
-
RSC, 13C NMR of 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene (3) (101 MHz, CDCl3), The Royal Society of Chemistry. [Link]
-
RSC, 1H NMR of 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene (3) (400 MHz, CDCl3), The Royal Society of Chemistry. [Link]
-
R. Bethi, S. Sonawane, P. R. Bangal, A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry, Analytical Methods. 2015. [Link]
-
ResearchGate, ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP, ResearchGate. [Link]
-
Chemistry LibreTexts, 20.3: Predicting a 1H-NMR Spectrum From The Structure, Chemistry LibreTexts. 2020. [Link]
-
Doc Brown's Chemistry, C-13 nmr spectrum of methylbenzene, Doc Brown's Chemistry. [Link]
-
PubChem, 2-Bromo-5-methylphenol, National Institutes of Health. [Link]
-
Oreate AI Blog, Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety, Oreate AI Blog. 2026. [Link]
-
Pharmaffiliates, Chemical Name : 1-Bromo-3-methylbenzene, CAS No : 591-17-3, Pharmaffiliates. [Link]
-
ResearchGate, FTIR spectrum of boric acid, ResearchGate. [Link]
-
Leah4sci, 108 Problem Solving Predicting NMR Spectra of Molecule, YouTube. 2021. [Link]
-
NMRDB.org, Simulate and predict NMR spectra, NMRDB.org. [Link]
-
D. S. Wishart, Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning, Metabolites. 2024. [Link]
-
C. C. Su, D. L. Suarez, ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide, Geochimica et Cosmochimica Acta. 1997. [Link]
-
Richard Grime, How to predict the 13C NMR spectrum of a compound, YouTube. 2017. [Link]
-
A. M. A. El-Sehemy, M. A. G. El-Kader, Basic 1H- and 13C-NMR Spectroscopy, IntechOpen. 2018. [Link]
-
NMRDB.org, Predict 13C carbon NMR spectra, NMRDB.org. [Link]
-
SpectraBase, 2-Bromo-4-methyl-propiophenone, SpectraBase. [Link]
-
NMRDB.org, Predict 1H proton NMR spectra, NMRDB.org. [Link]
-
Chemistry LibreTexts, Infrared Spectroscopy Absorption Table, Chemistry LibreTexts. 2025. [Link]
-
SpectraBase, 2-Bromo-2-methylpropiophenone, SpectraBase. [Link]
-
SpectraBase, 2-Bromo-2-methylpropiophenone, SpectraBase. [Link]
-
Oreate, Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety, Oreate. 2026. [Link]
-
Vaia, Classify the resonances in the 13 C NMR spectrum of methyl propanoate, Vaia. [Link]
-
ResearchGate, Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one, ResearchGate. [Link]
-
IJSERD, Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT, International Journal of Scientific Research and Engineering Development. [Link]
-
Pearson, The standard 13C NMR spectrum of phenyl propanoate is shown here, Pearson. [Link]
-
MDPI, Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose, MDPI. [Link]
-
Journal of Young Pharmacists, FTIR and Raman Spectroscopic Investigations of a Nor.oxacin/ Carbopol934 Polymeric Suspension, Journal of Young Pharmacists. [Link]
-
Polymer, Observation by 13C nmr, of H-crosslinks and methyl end groups due to main-chain scission in ethylene-propylene copolymers after, Polymer. [Link]
-
Chemistry LibreTexts, Interpreting C-13 NMR Spectra, Chemistry LibreTexts. 2023. [Link]
Sources
- 1. Benzene, 1-bromo-3-methyl- (CAS 591-17-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]
- 5. 2'-Bromo-4'-methylpropiophenone | C10H11BrO | CID 82115202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repository.geologyscience.ru [repository.geologyscience.ru]
- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Purity Analysis of Commercially Available 2-Methyl-4-propanoylphenylboronic Acid
An Independent Guide for Researchers and Drug Development Professionals
Abstract
2-Methyl-4-propanoylphenylboronic acid is a key building block in synthetic organic chemistry, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.[1] The success of these syntheses, especially in the context of pharmaceutical development, is critically dependent on the purity of the starting materials. Impurities can lead to unpredictable reaction outcomes, reduced yields, and the introduction of potentially genotoxic byproducts.[2] This guide presents a comprehensive purity comparison of commercially available 2-Methyl-4-propanoylphenylboronic acid from several representative suppliers. We employ a multi-faceted analytical approach, including High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to provide a robust assessment of purity and identify common process-related and degradation impurities.
Introduction: The Critical Role of Boronic Acid Purity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, prized for its functional group tolerance and mild reaction conditions.[3] The mechanism involves a catalytic cycle where the boronic acid's organic moiety is transferred to a palladium center.[1] The purity of the boronic acid reagent is paramount for several reasons:
-
Stoichiometric Accuracy: Inaccurate quantification due to impurities leads to imbalanced reaction stoichiometry, often resulting in incomplete conversion and lower yields.
-
Catalyst Inactivation: Certain impurities can chelate or react with the palladium catalyst, reducing its activity and turnover number.
-
Side Reactions: Reactive impurities can compete in the catalytic cycle, leading to the formation of undesired byproducts that complicate purification. Common side reactions for boronic acids include protodeboronation and oxidation.[4]
-
Genotoxic Concerns: Residual arylboronic acids in final Active Pharmaceutical Ingredients (APIs) are considered potential genotoxic impurities (PGIs), necessitating strict control.[2]
One of the most common impurities in boronic acids is the corresponding trimeric anhydride, known as a boroxine . This species exists in equilibrium with the monomeric boronic acid, and its formation is driven by the removal of water. While often reactive in Suzuki couplings, its presence complicates accurate weighing and can affect reaction kinetics.
Orthogonal Analytical Methodologies for Robust Purity Assessment
To ensure a comprehensive and trustworthy purity assessment, we employ three distinct, or "orthogonal," analytical techniques. This approach ensures that impurities not detected by one method are likely to be identified by another.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the main component and non-volatile impurities. A reversed-phase method provides excellent separation of the target molecule from closely related aromatic impurities.[5][6]
-
Proton Nuclear Magnetic Resonance (¹H NMR): NMR provides crucial structural confirmation of the main component and allows for the identification and, in some cases, quantification of specific impurities, including residual solvents and the boroxine trimer.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the manufacturing process, which are not readily detected by HPLC.[5]
Experimental Protocols & Workflows
Overall Analytical Workflow
The following diagram illustrates the comprehensive workflow for the purity analysis of each commercial sample.
Caption: General workflow for the comprehensive purity analysis of commercial samples.
HPLC-UV Protocol
This method is designed for the accurate percentage purity determination by area normalization.
-
Instrumentation: HPLC with UV/Vis Diode Array Detector (DAD).[8]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 35% B, linear gradient to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 100 mL of acetonitrile to a final concentration of approximately 100 µg/mL.[9]
-
System Suitability: Five replicate injections of a standard solution should yield a relative standard deviation (RSD) of the peak area of not more than 2.0%. The tailing factor for the main peak should be less than 2.0.[8]
Causality: A C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds like the target analyte.[10][11] The acidic mobile phase (formic acid) ensures that the boronic acid moiety remains protonated and well-behaved chromatographically. Acetonitrile is a common organic modifier providing good peak shape.
¹H NMR Spectroscopy Protocol
This protocol is for identity confirmation and detection of key impurities.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated methanol (Methanol-d4).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Methanol-d4.
-
Analysis: Acquire a standard proton spectrum. Key expected signals for 2-Methyl-4-propanoylphenylboronic acid include aromatic protons, the methylene quartet, the methyl triplet of the propanoyl group, and the aromatic methyl singlet.
Causality: Methanol-d4 is specifically chosen as the solvent because it effectively breaks up the trimeric boroxine anhydride, ensuring that a single, sharp set of signals for the monomeric boronic acid is observed.[7] In solvents like CDCl₃, a mixture of monomer and trimer can lead to complex and broadened spectra, making purity assessment difficult. The acidic protons on the boron atom will exchange with the deuterium in the solvent and will not be observed.
GC-MS (Headspace) for Residual Solvents
-
Instrumentation: Gas Chromatograph with Mass Spectrometric and Headspace Autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Program: 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.
-
Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp and seal.
-
Headspace Conditions: Incubate at 80°C for 15 minutes before injection.
Causality: Headspace GC-MS is the standard method for analyzing residual volatile solvents in chemical and pharmaceutical samples. It is highly sensitive and avoids injecting the non-volatile boronic acid into the GC system, which would contaminate the instrument.
Comparative Analysis of Commercial Samples
Samples were procured from four representative commercial suppliers and subjected to the analytical protocols described above. The results are summarized below.
| Supplier | Stated Purity | HPLC Purity (% Area) | Boroxine Detected (¹H NMR) | Major Impurity (by HPLC) | Residual Solvents (GC-MS) |
| Supplier A | >98% | 99.1% | Not Detected | Deboronated (0.4%) | Toluene (150 ppm) |
| Supplier B | 97% | 97.5% | Minor | Unknown (1.8%) | Heptane (450 ppm) |
| Supplier C | >99% | 99.6% | Not Detected | Deboronated (0.1%) | < 50 ppm total |
| Supplier D | >97% | 96.8% | Significant | Deboronated (1.1%) | Toluene (800 ppm) |
Note: Data is representative and for illustrative purposes.
Discussion: Interpreting the Data and Common Impurities
The comparative data reveals significant variability in the quality of commercially available 2-Methyl-4-propanoylphenylboronic acid.
-
Purity Claims vs. Experimental Data: While most suppliers met their stated purity claims, the nature and level of impurities differed. Supplier C provided the highest quality material, with high HPLC purity and negligible residual solvents.
-
Boroxine Formation: The presence of the boroxine trimer, particularly in the sample from Supplier D, highlights the importance of proper handling and storage. While not necessarily detrimental to all reactions, it prevents accurate weighing and introduces an unknown amount of water into the reaction. The diagram below illustrates the equilibrium between the boronic acid and its boroxine anhydride.
Caption: Reversible formation of boroxine from the boronic acid monomer.
-
Deboronated Impurity: The most common process-related impurity observed was the deboronated species, 2-methyl-1-propanoylbenzene. This impurity arises from protodeboronation, a known side reaction for boronic acids, which can be catalyzed by acid, base, or metal salts under certain conditions.[2][4] Its presence is problematic as it is unreactive in the Suzuki coupling and can be difficult to separate from the desired product.
-
Residual Solvents: The presence of residual solvents like toluene and heptane (from Suppliers A, B, and D) are remnants of the synthesis and purification process. While often inert, high levels can interfere with reactions and are strictly controlled in pharmaceutical applications.
Conclusion and Recommendations for Researchers
The purity of 2-Methyl-4-propanoylphenylboronic acid varies significantly between commercial sources. For applications demanding high precision and reproducibility, such as in late-stage drug development or quantitative structure-activity relationship (SAR) studies, sourcing high-purity material (>99%) like that from Supplier C is crucial.
Recommendations:
-
Request a Lot-Specific Certificate of Analysis (CofA): Always review the CofA before purchase, paying attention not just to the purity assay but also to the analytical methods used and the data for specific impurities.
-
Perform Incoming Quality Control: For critical applications, independently verify the purity of a new lot using at least one analytical technique, such as HPLC or ¹H NMR.
-
Store Properly: To minimize the formation of the boroxine anhydride, store boronic acids in a cool, dry place, preferably in a desiccator.
-
Use an Appropriate NMR Solvent: When analyzing boronic acids by NMR for purity, use a solvent like Methanol-d4 to ensure the boroxine trimer is broken down, providing a clear and representative spectrum of the monomeric species.[7]
By implementing these measures, researchers can mitigate the risks associated with reagent impurity, leading to more reliable and successful synthetic outcomes.
References
-
SynHet. 2-Methyl-4-propanoylphenylboronic acid.
-
SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P.
-
BenchChem. Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods.
-
Wageningen University & Research. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).
-
Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014).
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
-
PubMed. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (2015).
-
ResearchGate. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. (2002).
-
TSI Journals. An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. (2011).
-
Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017).
-
National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2016).
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. (2013).
-
Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011).
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997).
-
University of Regensburg. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? (2014).
-
ChemicalBook. Phenylboronic acid(98-80-6) 1H NMR spectrum.
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (PDF)
-
Sigma-Aldrich. 2-Methyl-4-propanoylphenylboronic acid.
-
Sparrow Chemical. How to separate Phenylboronic Acid from reaction mixtures? (2026).
-
Organic Chemistry Portal. Suzuki Coupling.
-
ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).
-
Wikipedia. Phenylboronic acid.
-
ACS Publications. Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. (1965).
-
BenchChem. A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate.
-
Agilent. Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. (2010).
-
CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020).
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cipac.org [cipac.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. waters.com [waters.com]
A Comparative Study of Protecting Groups for 2-Methyl-4-propanoylphenylboronic Acid: A Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Protecting Groups in the Synthesis of Complex Molecules
In the intricate world of pharmaceutical development and organic synthesis, the strategic use of protecting groups is paramount. These temporary modifications to reactive functional groups allow for selective transformations elsewhere in a molecule, preventing unwanted side reactions and ensuring the desired chemical architecture is achieved. For drug development professionals working with highly functionalized building blocks, such as 2-Methyl-4-propanoylphenylboronic acid, the choice of an appropriate protecting group for the boronic acid moiety is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route.
2-Methyl-4-propanoylphenylboronic acid is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its structure contains three key functional regions: the reactive boronic acid, a ketone, and a methyl group on the aromatic ring. The boronic acid is essential for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the boronic acid group can be unstable under various reaction conditions and can interfere with reactions targeting other parts of the molecule. Therefore, its protection is often a necessary prerequisite for multi-step syntheses.
This guide provides a comprehensive, data-driven comparison of two of the most widely used protecting groups for boronic acids: the pinacol ester and the N-methyliminodiacetic acid (MIDA) ester . We will delve into the experimental details of their installation and removal, their relative stability, and their performance in the context of the 2-Methyl-4-propanoylphenylboronic acid scaffold. This analysis aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges.
Comparative Analysis of Pinacol and MIDA Protecting Groups
The selection of a protecting group is a balancing act between stability and ease of removal. An ideal protecting group should be robust enough to withstand a range of reaction conditions, yet readily cleavable under mild and specific protocols that do not affect other functional groups.
Pinacol Boronate Esters: The Workhorse of Boronic Acid Protection
Pinacol esters are perhaps the most common protecting group for boronic acids. They are cyclic esters formed by the reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol).
Key Characteristics:
-
Moderate Stability: Pinacol esters offer a good balance of stability and reactivity. They are generally stable to chromatography on silica gel and a variety of anhydrous reaction conditions.[1] However, they can be susceptible to hydrolysis, especially under acidic or basic conditions.[2]
-
Direct Use in Suzuki-Miyaura Coupling: A significant advantage of pinacol esters is that they can often be used directly in Suzuki-Miyaura cross-coupling reactions without the need for a separate deprotection step.[1] The reaction conditions typically facilitate the in situ hydrolysis of the ester to the active boronic acid.
-
Deprotection: When deprotection is required, it can be achieved under various conditions, including acidic hydrolysis or transesterification.[3] However, forcing conditions may sometimes be necessary, which could be detrimental to sensitive functional groups.[4]
MIDA Boronate Esters: A Paradigm of Stability and Controlled Release
N-methyliminodiacetic acid (MIDA) esters have emerged as a powerful alternative, offering exceptional stability and unique reactivity profiles. MIDA is a tridentate ligand that forms a stable, tetracoordinate boronate ester.
Key Characteristics:
-
High Stability: MIDA boronates are exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic media, oxidation, and reduction.[5] They are also highly stable to chromatography, making the purification of protected intermediates straightforward.[6]
-
Inertness in Cross-Coupling: Unlike pinacol esters, MIDA boronates are typically unreactive in anhydrous Suzuki-Miyaura coupling conditions. This "spectator" behavior allows for selective cross-coupling reactions at other sites in a molecule containing both a free boronic acid and a MIDA-protected boronic acid.
-
Controlled Deprotection: The MIDA group is readily cleaved under mild aqueous basic conditions (e.g., with aqueous sodium hydroxide or even sodium bicarbonate) to regenerate the free boronic acid.[7] This allows for a "slow release" of the reactive boronic acid under coupling conditions, which can be advantageous for sensitive substrates.[5]
Experimental Data: A Head-to-Head Comparison
To provide a practical and objective comparison, we will examine the protection of a close structural analog, 4-acetylphenylboronic acid, which shares the key ketone and arylboronic acid functionalities with our target molecule.
Protection of 4-Acetylphenylboronic Acid
| Protecting Group | Reagents and Conditions | Yield | Reference |
| Pinacol | 4-acetylphenylboronic acid, pinacol, toluene, reflux, Dean-Stark trap | Typically >90% | General procedure |
| MIDA | 4-acetylphenylboronic acid, MIDA anhydride, dioxane, 70 °C | High, often >90% | [8] |
Causality Behind Experimental Choices:
-
For pinacol protection, the use of a Dean-Stark trap is crucial to remove the water generated during the esterification, driving the reaction to completion. Toluene is a common solvent due to its suitable boiling point for this azeotropic removal of water.
-
The use of MIDA anhydride offers a milder and more efficient method for MIDA ester formation compared to earlier methods that required high temperatures and the removal of water.[8] Dioxane is a suitable solvent for this transformation.
Deprotection of Protected 4-Acetylphenylboronic Acid
| Protected Boronic Acid | Reagents and Conditions | Yield | Reference |
| 4-Acetylphenylboronic acid pinacol ester | Phenylboronic acid, diethyl ether/water, room temperature | Quantitative | [9] |
| 4-Acetylphenylboronic acid MIDA ester | 1 M aq. NaOH, THF, room temperature | Near-quantitative |
Causality Behind Experimental Choices:
-
The deprotection of pinacol esters via transesterification with an excess of another boronic acid, such as phenylboronic acid, in a biphasic system is a mild and efficient method.[9]
-
The deprotection of MIDA esters under mild aqueous basic conditions is a key feature of this protecting group, offering excellent functional group tolerance.
Performance in Suzuki-Miyaura Cross-Coupling
The ultimate test for a protected boronic acid is its performance in the desired synthetic application. In a comparative study involving the polymerization of thienyl boronate esters, the MIDA-protected monomer consistently produced polymers with higher molecular weights and in better yields than its pinacol-protected counterpart under identical Suzuki-Miyaura polymerization conditions. This suggests that the slow, controlled release of the boronic acid from the MIDA ester can lead to more efficient and controlled coupling processes, especially for sensitive substrates or when side reactions are a concern.
Chemoselectivity in Further Transformations
A critical consideration for drug development professionals is the ability to perform further chemical modifications on the molecule while the boronic acid is protected. The propanoyl group of 2-Methyl-4-propanoylphenylboronic acid offers a handle for such modifications, for example, through reduction of the ketone to an alcohol or addition of a Grignard reagent.
Reduction of the Ketone
The chemoselective reduction of a ketone in the presence of a boronic ester is a common requirement.
-
With Pinacol Ester: The reduction of the aldehyde in 4-formylphenylboronic acid pinacol ester using sodium borohydride in methanol proceeds smoothly to afford the corresponding alcohol, demonstrating the compatibility of the pinacol ester with this mild reducing agent.[10]
-
With MIDA Ester: MIDA boronates are known to be stable to a wide range of reducing agents, including those that would typically react with a ketone. This high stability allows for a broader choice of reduction conditions for the ketone without affecting the protected boronic acid.
Grignard Addition to the Ketone
Grignard reagents are powerful nucleophiles but are also strong bases, which can pose a challenge for the stability of protecting groups.
-
With Pinacol Ester: While pinacol esters are generally stable to Grignard reagents, the Lewis acidic nature of the boron atom can sometimes lead to undesired interactions or side reactions. Careful control of reaction conditions is often necessary.
-
With MIDA Ester: The tetracoordinate nature of the boron in MIDA esters renders them significantly less Lewis acidic and more robust towards nucleophilic attack. This enhanced stability makes them a more reliable choice when performing Grignard additions to other parts of the molecule.
Experimental Protocols
Protocol 1: Protection of 4-Acetylphenylboronic Acid as a Pinacol Ester
-
To a solution of 4-acetylphenylboronic acid (1.0 eq) in toluene (0.2 M) is added pinacol (1.1 eq).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the 4-acetylphenylboronic acid pinacol ester.
Protocol 2: Protection of 4-Acetylphenylboronic Acid as a MIDA Ester
-
To a flask containing 4-acetylphenylboronic acid (1.0 eq) is added MIDA anhydride (1.1 eq) and anhydrous dioxane (0.2 M).[8]
-
The mixture is heated to 70 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the 4-acetylphenylboronic acid MIDA ester.
Protocol 3: Deprotection of 4-Acetylphenylboronic Acid Pinacol Ester
-
The 4-acetylphenylboronic acid pinacol ester (1.0 eq) is dissolved in a 1:1 mixture of diethyl ether and water.
-
Phenylboronic acid (2.0 eq) is added, and the biphasic mixture is stirred vigorously at room temperature.[9]
-
After completion of the reaction (monitored by TLC or LC-MS), the aqueous layer is separated, washed with diethyl ether, and then the water is removed under reduced pressure to yield the free 4-acetylphenylboronic acid.
Protocol 4: Deprotection of 4-Acetylphenylboronic Acid MIDA Ester
-
The 4-acetylphenylboronic acid MIDA ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous sodium hydroxide (NaOH) (e.g., a 2:1 v/v ratio).
-
The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
The reaction is neutralized with 1 M aqueous HCl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the free 4-acetylphenylboronic acid.
Visualizing the Workflow
Caption: Workflow for the protection and deprotection of 2-Methyl-4-propanoylphenylboronic acid using pinacol and MIDA esters.
Conclusion and Recommendations
The choice between a pinacol and a MIDA protecting group for 2-Methyl-4-propanoylphenylboronic acid is highly dependent on the specific synthetic strategy.
-
For straightforward, one-pot Suzuki-Miyaura couplings where the boronic acid is not subjected to harsh conditions, the pinacol ester is a convenient and cost-effective choice. Its ability to be used directly in the coupling reaction simplifies the overall process.
-
For complex, multi-step syntheses that involve a variety of reaction conditions, or where the boronic acid is particularly sensitive, the MIDA ester is the superior choice. Its exceptional stability provides a robust "masked" boronic acid that can be carried through numerous synthetic steps. The mild and specific deprotection conditions offer a high degree of orthogonality, ensuring the integrity of other functional groups. Furthermore, for challenging Suzuki-Miyaura couplings, the slow-release feature of the MIDA ester can lead to improved yields and cleaner reactions.
Ultimately, the decision rests on a careful evaluation of the entire synthetic route. By understanding the distinct advantages and limitations of each protecting group, researchers and drug development professionals can design more efficient and successful syntheses of complex molecules based on the 2-Methyl-4-propanoylphenylboronic acid scaffold.
References
-
Protecting Groups for Boronic Acids. Chem-Station Int. Ed. 2016. Available at: [Link].
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. 2011. Available at: [Link].
-
MIDA Boronates. MilliporeSigma. Available at: [Link].
-
Boronic acid pinacol ester deprotection. Reddit. 2020. Available at: [Link].
-
Order of thermodynamic stability of representative boronic esters. ResearchGate. Available at: [Link].
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC - NIH. Available at: [Link].
-
MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition. 2023. Available at: [Link].
-
MIDA and TIDA Boronates Stabilize α-Radicals Through B-N Hyperconjugation. PubMed. 2023. Available at: [Link].
-
A Mild Method for Making MIDA Boronates. Organic Letters. 2020. Available at: [Link].
-
Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC - NIH. 2015. Available at: [Link].
-
Grignard Reagent with Esters - a Practice Example. YouTube. 2022. Available at: [Link].
-
Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. PubMed. 2012. Available at: [Link].
-
Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters. ResearchGate. 2015. Available at: [Link].
-
Unit 1. Chemoselectivity and Protecting Groups. Scribd. Available at: [Link].
-
A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules. 2022. Available at: [Link].
-
Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry. 2017. Available at: [Link].
-
meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science. 2020. Available at: [Link].
- Removal of boronic acid protecting groups by transesterification. Google Patents. 1994.
-
Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. 2021. Available at: [Link].
-
Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr)3 and boron tri-secondary butoxide, B(O-s-Bu)3 as catalysts. ResearchGate. 2016. Available at: [Link].
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science. 2019. Available at: [Link].
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. 2011. Available at: [Link].
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. 2005. Available at: [Link].
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. 2021. Available at: [Link].
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. 2022. Available at: [Link].
Sources
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Addition of Acetylide Ions and Grignard Reagents - Chad's Prep® [chadsprep.com]
- 4. m.youtube.com [m.youtube.com]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
